Protoveratrine A
Description
This compound has been reported in Veratrum album, Veratrum nigrum, and Veratrum viride with data available.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-MGYKWWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009391 | |
| Record name | Proveratrine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-57-7 | |
| Record name | Protoveratrine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoveratrine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | protoveratrine A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proveratrine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3β(S),4α,6α,7α,15α(R),16β]-4,9-epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOVERATRINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP343X1HJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Alkaloid Protoveratrine A: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoveratrine A, a complex steroidal alkaloid, has garnered significant interest within the scientific community for its potent hypotensive properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the plant species in which it is most prominently found. Furthermore, this document details the experimental protocols for the extraction, isolation, and purification of this compound from its natural sources, presenting a consolidation of established methodologies. Quantitative data on alkaloid content and yields are summarized, and a proposed signaling pathway for its mechanism of action is illustrated. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the genus Veratrum, within the family Melanthiaceae. These herbaceous perennials are distributed across the Northern Hemisphere and have a long history of use in traditional medicine, as well as a reputation for their toxicity. The principal species identified as significant sources of this compound are:
-
Veratrum album (White Hellebore): This species is a major and widely cited source of this compound.[1] It is native to Europe and parts of Western Asia. The rhizomes of V. album are particularly rich in a complex mixture of steroidal alkaloids, with this compound and the closely related Protoveratrine B being key constituents.
-
Veratrum nigrum (Black False Hellebore): Found in East Asia and Europe, the roots of V. nigrum are another confirmed source of this compound.[2][3]
-
Veratrum viride (American Hellebore or Indian Poke): Native to eastern North America, this species has also been a source for the isolation of this compound.[1][4]
While other Veratrum species may contain related alkaloids, V. album, V. nigrum, and V. viride are the most prominent and well-documented sources for the isolation of this compound.[1][4] The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. The rhizomes are generally the primary plant part used for extraction due to their higher alkaloid content.
Quantitative Data on this compound Content
The quantification of this compound in plant materials is crucial for assessing the viability of a source for extraction and for standardizing dosage in pharmacological studies. The available data, while somewhat limited in the public domain, indicates variability in content.
| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference |
| Veratrum species (unspecified) | Uncooked Plant | LC-MS/MS | 146 µg/g | [1] |
| Veratrum album | Rhizomes and Roots | Not Specified | 310g total veratrum alkaloids from 10kg of raw material | [5] |
Note: The yield of total alkaloids may not directly correlate to the specific yield of this compound, as it is part of a complex mixture of related compounds.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Veratrum species is a multi-step process that involves initial extraction of total alkaloids followed by chromatographic separation and purification. As this compound and B are often co-extracted, the purification process is critical for obtaining the pure compound.
General Workflow for Isolation of this compound
Detailed Methodologies
Step 1: Extraction of Total Alkaloids
This initial step aims to extract the total alkaloid content from the dried and powdered rhizomes of the Veratrum plant.
-
Maceration with Acidified Water:
-
The powdered plant material (e.g., 10 kg) is subjected to maceration with an acidic aqueous solution (e.g., 45 L of hydrochloric acid solution at pH 3.5).[5]
-
The extraction is typically carried out at a controlled temperature (e.g., 15°C) for a specified duration (e.g., 2 hours), and the process is repeated multiple times (e.g., 2 times) to ensure exhaustive extraction.[5]
-
The extractive liquids are then combined for further processing.[5]
-
-
Alternative Solvent Extraction:
-
An alternative method involves extraction with a mixture of an organic solvent and a base. For instance, dried rhizomes can be extracted with a mixture of benzene and ammonia.
-
This method directly extracts the free-base form of the alkaloids into the organic solvent.
-
Step 2: Acid-Base Partitioning for Purification
This step purifies the total alkaloids from the crude extract.
-
The combined acidic aqueous extract is filtered to remove solid plant debris.
-
The filtrate is then basified by the addition of an aqueous alkali (e.g., ammonia) under stirring to a specific pH. This converts the alkaloid salts into their free-base form.
-
The basified solution is then extracted with an appropriate organic solvent (e.g., benzene or chloroform). The free-base alkaloids will partition into the organic layer.
-
The organic layer containing the total alkaloids is separated from the aqueous layer.
Step 3: Precipitation of Crude Alkaloids
-
The organic solvent from the previous step is removed under vacuum to yield a concentrated residue of the total alkaloids.
-
This residue is then dissolved in a suitable solvent (e.g., ether) from which the crude mixture of protoveratrines will precipitate as a crystalline powder.
Step 4: Chromatographic Separation of this compound and B
The separation of the closely related this compound and B is a critical and challenging step. Partition chromatography has been demonstrated to be an effective method.
-
Partition Chromatography on Celite:
-
A stationary phase is prepared by adsorbing a buffer solution (e.g., pH 3.5 buffer) and ethylene glycol onto a solid support like Celite.
-
The crude protoveratrine mixture is dissolved in a suitable solvent and loaded onto the column.
-
Elution of this compound: Benzene is used as the mobile phase to selectively elute this compound from the column.
-
Elution of Protoveratrine B: Following the elution of this compound, the mobile phase is switched to ethylene chloride to elute Protoveratrine B.
-
-
Countercurrent Distribution: This technique can also be employed for the separation of this compound and B, although it can be more laborious. It involves partitioning the alkaloid mixture between two immiscible liquid phases (e.g., benzene and an acetate buffer at pH 5.5) over a series of transfers.
Step 5: Further Purification and Crystallization
-
The fractions containing this compound are collected and the solvent is evaporated.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., alcohol-acetic acid followed by alkalinization with dilute ammonia) to yield pure crystals of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects primarily through the modulation of voltage-gated sodium channels and stimulation of the vagus nerve.
Interaction with Voltage-Gated Sodium Channels
This compound is classified as a sodium channel activator. It binds to site 2 on the alpha subunit of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
The binding of this compound to the sodium channel leads to a significant alteration of its gating properties:
-
Shift in Activation: It causes the channel to open at more negative membrane potentials, meaning that a smaller stimulus is required to activate the channel.
-
Inhibition of Inactivation: this compound prevents the normal inactivation of the sodium channel, leading to a persistent influx of sodium ions into the cell.
This sustained sodium influx results in prolonged membrane depolarization and a state of hyperexcitability in neurons and muscle cells.
Stimulation of the Vagus Nerve
The hypotensive effects of this compound are also attributed to its action on the vagus nerve, a key component of the parasympathetic nervous system that regulates heart rate and blood pressure. By stimulating afferent vagal nerve fibers in the heart and carotid sinus, this compound triggers a reflex that leads to a decrease in heart rate (bradycardia) and a reduction in blood pressure.
Conclusion
This compound remains a molecule of significant pharmacological interest. Its primary natural sources are well-established within the Veratrum genus. The isolation and purification of this complex alkaloid require a systematic approach involving acidic extraction and sophisticated chromatographic techniques to separate it from closely related compounds. Understanding the detailed experimental protocols is essential for researchers aiming to work with this potent bioactive molecule. Furthermore, elucidating its precise interactions with voltage-gated sodium channels and its effects on the vagus nerve continues to be an active area of research, with potential implications for the development of novel therapeutics. This guide provides a foundational technical overview to support these ongoing scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-dependent gating of veratridine-modified Na channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103520431A - Preparation method of veratrum alkaloid - Google Patents [patents.google.com]
The Core Mechanism of Protoveratrine A on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoveratrine A, a steroidal alkaloid derived from plants of the Veratrum genus, represents a significant modulator of voltage-gated sodium channels (NaV). Historically investigated for its potent hypotensive effects, the therapeutic application of this compound was hindered by a narrow therapeutic index. However, its specific mechanism of action at the molecular level continues to be of great interest to researchers and drug developers for its potential to elucidate sodium channel function and serve as a pharmacological tool. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on sodium channels, with a focus on its binding site, effects on channel gating, and the experimental methodologies used to characterize these interactions.
Classification and Binding Site on Voltage-Gated Sodium Channels
This compound is classified as a site 2 neurotoxin, a group of lipid-soluble alkaloids that also includes veratridine, batrachotoxin, and aconitine. These toxins are known to cause persistent activation of voltage-gated sodium channels. The receptor site for these toxins is located within the inner pore of the channel. While the precise binding site of this compound has not been as extensively mapped as that of other site 2 toxins, molecular docking studies suggest its affinity for the cardiac sodium channel subtype NaV1.5. These in silico models indicate that this compound, along with other Veratrum alkaloids like jervine and protoveratrine B, likely interacts with the NaV1.5 channel, contributing to its cardiotoxic effects[1][2].
The binding of site 2 toxins is state-dependent, with a higher affinity for the open state of the channel. This implies that the channel must first activate for the toxin to effectively bind and exert its modulatory effects.
Mechanism of Action on Sodium Channel Gating
The primary mechanism of action of this compound on voltage-gated sodium channels involves a profound alteration of their gating properties. This leads to a state of persistent activation, characterized by two main effects:
-
Hyperpolarizing Shift in the Voltage-Dependence of Activation: this compound causes the sodium channel to open at more negative (hyperpolarized) membrane potentials than normal. This means that smaller depolarizations are sufficient to trigger channel opening, leading to an increase in neuronal and muscular excitability.
-
Inhibition of Inactivation: A key feature of this compound's action is the removal or significant slowing of the fast inactivation process. In a typical action potential, sodium channels rapidly inactivate after opening, which terminates the influx of sodium ions and allows for repolarization of the membrane. By inhibiting inactivation, this compound leads to a prolonged influx of Na+, resulting in sustained membrane depolarization.
This dual effect of shifting activation and inhibiting inactivation underlies the toxic effects of this compound, such as cardiac arrhythmias and continuous firing of neurons, which can lead to convulsions[3].
Quantitative Data on this compound and Related Alkaloids
Direct quantitative electrophysiological data for this compound is scarce in recent literature. However, data from molecular modeling and studies on the closely related and more extensively studied alkaloid, veratridine, provide valuable insights.
Table 1: In Silico and In Vitro Data for Veratrum Alkaloids on NaV1.5
| Alkaloid | Parameter | Value | Channel Subtype | Method | Reference |
| This compound | Docking Score | -9.9 kcal/mol | NaV1.5 | Molecular Docking | [1] |
| This compound | Predicted IC50 | 1.1 µM | NaV1.5 | Machine Learning-based SAR | [1] |
| Jervine | Docking Score | -10.8 kcal/mol | NaV1.5 | Molecular Docking | [1] |
| Jervine | Predicted IC50 | 0.3 µM | NaV1.5 | Machine Learning-based SAR | [1] |
| Protoveratrine B | Docking Score | -9.5 kcal/mol | NaV1.5 | Molecular Docking | [1] |
| Protoveratrine B | Predicted IC50 | 2.1 µM | NaV1.5 | Machine Learning-based SAR | [1] |
Note: The IC50 values for this compound, Jervine, and Protoveratrine B are predicted based on a structure-activity relationship model and have not been experimentally determined in this study[1].
Due to the limited availability of specific electrophysiological data for this compound, the following table summarizes the well-documented effects of veratridine on various sodium channel subtypes. Given their structural and functional similarities as site 2 toxins, these data serve as a valuable proxy to understand the likely quantitative effects of this compound.
Table 2: Electrophysiological Effects of Veratridine on Voltage-Gated Sodium Channels
| Channel Subtype | Parameter | Effect of Veratridine | Concentration | Experimental System | Reference |
| Rat NaV1.4 | Activation (V1/2) | Hyperpolarizing shift | Not specified | Heterologous expression | |
| Rat NaV1.4 | Peak Current | Reduction | Not specified | Heterologous expression | |
| Human NaV1.5 | Inactivation | Inhibition | Not specified | Heterologous expression | |
| Human NaV1.7 | Peak Current Inhibition (IC50) | 18.39 µM | HEK293A cells | ||
| Human NaV1.7 | Sustained Current (EC50) | 9.53 µM | HEK293A cells | ||
| Human NaV1.7 | Activation (V1/2) | -6.5 mV shift | 75 µM | HEK293A cells | |
| Human NaV1.7 | Steady-State Inactivation (V1/2) | -14.39 mV shift | 75 µM | HEK293A cells |
Experimental Protocols
The investigation of this compound's mechanism of action on sodium channels relies on a combination of electrophysiological, molecular, and computational techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for studying the effects of this compound on the gating properties of sodium channels in real-time.
Objective: To measure the voltage-dependent activation and inactivation of sodium channels in the presence and absence of this compound.
Methodology:
-
Cell Preparation: Use a cell line heterologously expressing a specific sodium channel subtype of interest (e.g., HEK293 cells transfected with the SCN5A gene for NaV1.5) or primary cultured excitable cells (e.g., dorsal root ganglion neurons or cardiomyocytes).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains a high concentration of a salt like CsF or CsCl to block potassium channels and isolate sodium currents, along with buffering agents (e.g., HEPES) and EGTA to chelate calcium.
-
Recording: Establish a gigaohm seal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
Activation Protocol: From a holding potential where most channels are in the closed state (e.g., -120 mV), apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments). Measure the peak inward sodium current at each voltage step. Convert the peak current to conductance (G) and plot it against the test potential to generate a conductance-voltage (G-V) curve. Fit the curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of pre-pulses of varying voltages (e.g., from -140 mV to 0 mV for a duration of 500 ms to 1 s) to induce inactivation. Immediately following the pre-pulse, apply a test pulse to a constant voltage (e.g., -20 mV) to measure the fraction of channels that are not inactivated. Plot the normalized peak current during the test pulse against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
-
Data Analysis: Compare the V1/2 of activation and inactivation, as well as the kinetics of current decay (inactivation), in the absence (control) and presence of various concentrations of this compound.
Site-Directed Mutagenesis
This technique is employed to identify the specific amino acid residues within the sodium channel that are critical for the binding of this compound.
Objective: To pinpoint the binding site of this compound by mutating candidate amino acid residues and assessing the resulting change in the toxin's effect.
Methodology:
-
Identify Candidate Residues: Based on homology with the known binding sites of other site 2 toxins (e.g., veratridine, batrachotoxin) and computational docking models, select amino acid residues in the inner pore region of the sodium channel (primarily in the S6 transmembrane segments of domains I, III, and IV) as potential interaction sites.
-
Generate Mutants: Use a site-directed mutagenesis kit to introduce point mutations into the cDNA encoding the sodium channel alpha subunit. For example, a candidate residue might be mutated to an alanine (alanine scanning) or a residue with different chemical properties (e.g., charge reversal).
-
Express Mutant Channels: Transfect a suitable cell line (e.g., HEK293 or Xenopus oocytes) with the mutated sodium channel cDNA.
-
Electrophysiological Analysis: Perform whole-cell patch-clamp experiments on the cells expressing the mutant channels. Apply this compound and assess its effects on the channel's gating properties as described in the protocol above.
-
Data Analysis: A significant reduction or abolition of the effects of this compound on a mutant channel compared to the wild-type channel indicates that the mutated residue is a critical component of the binding site or is allosterically coupled to it.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound on voltage-gated sodium channels.
Experimental Workflow for Characterizing this compound Effects
Caption: Workflow for electrophysiological analysis of this compound.
Logical Relationship of this compound's Effects on Sodium Channel Gating
References
A Technical Guide to the Biosynthesis of Protoveratrine A in Veratrum Species
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of Protoveratrine A, a complex steroidal alkaloid found in plants of the Veratrum genus. This compound has significant pharmacological properties, notably potent hypotensive effects, making its biosynthesis a subject of considerable interest for sustainable production and drug development.[1] This guide details the current understanding of the pathway, presents available quantitative data, and provides detailed experimental protocols for key research methodologies.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the common sterol precursor, cholesterol. The pathway can be conceptually divided into three main stages:
-
Early-Stage Biosynthesis : The conversion of cholesterol to the key intermediate, verazine.
-
Mid-Stage Biosynthesis (Proposed) : The subsequent modification of the verazine core to form the alkamine, protoverine.
-
Late-Stage Biosynthesis (Proposed) : The esterification of the protoverine core to yield this compound.
While the early stages have been elucidated through heterologous expression studies, the precise enzymatic steps of the mid and late stages are not yet fully characterized and remain an active area of research.
The initial six steps of the pathway, converting cholesterol to the pivotal intermediate verazine, have been successfully elucidated by refactoring candidate genes from Veratrum californicum into Sf9 insect cells.[2][3] This segment of the pathway involves four key enzymes: three cytochromes P450 (CYP450s) and one γ-aminobutyrate transaminase (GABAT).[2][3]
The established enzymatic sequence is as follows:
-
CYP90B27 : This cholesterol 22-hydroxylase catalyzes the initial hydroxylation of cholesterol at the C-22 position, producing 22(R)-hydroxycholesterol. This is considered the first committed step, as other enzymes in the pathway cannot accept cholesterol as a substrate.[2]
-
CYP94N1 : A 22-hydroxycholesterol 26-hydroxylase/oxidase, this enzyme then acts on 22(R)-hydroxycholesterol to perform hydroxylation and subsequent oxidation at the C-26 position, forming 22-hydroxycholesterol-26-al.[4]
-
GABAT1 : This 22-hydroxycholesterol-26-al transaminase facilitates the transfer of an amino group from the donor γ-aminobutyric acid (GABA) to the C-26 aldehyde.[2] This reaction forms 22-hydroxy-26-aminocholesterol.
-
CYP90G1 : The final characterized enzyme in this sequence is responsible for the cyclization of 22-hydroxy-26-aminocholesterol to form verazine.[4] Verazine is a predicted precursor to a wide range of Veratrum alkaloids, including cyclopamine and, by extension, this compound.[2]
Caption: Early-stage biosynthesis of Veratrum alkaloids from cholesterol to verazine.
The steps following the formation of verazine to produce this compound have not been fully elucidated. However, based on the structure of the final product, a proposed pathway can be hypothesized. This compound is a polyester of the highly oxidized C-nor-D-homo steroid alkamine, protoverine.[5] This suggests that the verazine core undergoes significant oxidative modifications, including multiple hydroxylations, to form the protoverine skeleton.
The final stage is a series of esterification reactions. Upon hydrolysis, this compound yields protoverine, two molecules of acetic acid, one molecule of (-)-methylbutyric acid, and one molecule of (+)-2-hydroxy-2-methylbutyric acid.[6] This indicates that the final biosynthetic steps involve the sequential addition of these four acyl groups to the protoverine core, likely catalyzed by a series of uncharacterized acyltransferases.
***```dot digraph "Protoveratrine_A_Late_Stage_Pathway" { graph [rankdir="LR", splines=ortho, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, style=dashed, color="#5F6368"];
// Nodes Verazine [label="Verazine", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative [label="Multiple Oxidative\nModifications\n(e.g., Hydroxylation)", shape=ellipse, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"]; Protoverine [label="Protoverine", fillcolor="#F1F3F4", fontcolor="#202124"]; Esterification [label="Sequential\nEsterification", shape=ellipse, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"]; ProtoveratrineA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Acyl Donors Node AcylDonors [label="Acyl Donors:\n- Acetyl-CoA (x2)\n- (-)-Methylbutyryl-CoA\n- (+)-2-Hydroxy-2-methylbutyryl-CoA", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Verazine -> Oxidative [label="Putative P450s,\nDioxygenases", fontcolor="#5F6368"]; Oxidative -> Protoverine; Protoverine -> Esterification [label="Putative\nAcyltransferases", fontcolor="#5F6368"]; Esterification -> ProtoveratrineA; AcylDonors -> Esterification [color="#34A853", style=dashed]; }
Caption: Workflow for heterologous expression and enzyme function validation.
Methodology:
-
Candidate Gene Identification :
-
Perform RNA sequencing (RNA-Seq) on Veratrum tissues known to accumulate alkaloids (e.g., roots, rhizomes). [4] * Use bioinformatic approaches, such as co-expression analysis against known alkaloid accumulation profiles or homology-based searches for enzyme families like CYP450s and transaminases, to identify candidate genes.
-
[2][4]2. Vector Construction and Host Transformation :
- Amplify the full-length coding sequence of candidate genes from cDNA.
- Clone the amplified genes into a suitable expression vector for a chosen heterologous host (e.g., Saccharomyces cerevisiae or a baculovirus system for Sf9 insect cells). [7][8] * Transform the host organism with the expression construct. For multi-enzyme pathways, co-transformation or sequential transformation may be required.
[9]3. Expression and In Vivo/In Vitro Assays :
- Culture the transformed host cells under conditions that induce gene expression.
- Supplement the culture medium with the predicted substrate (e.g., cholesterol or a downstream intermediate). [2] * For in vitro assays, purify the expressed enzyme and incubate it with the substrate and necessary co-factors (e.g., NADPH for CYP450s).
-
Product Identification :
-
Extract metabolites from the cell culture or enzymatic assay using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extract using LC-MS/MS and compare the retention time and mass spectra of any new peaks to those of authentic chemical standards to confirm the identity of the product.
-
[2]##### 3.2 Protocol 2: Extraction and Quantification of this compound by LC-MS/MS
This protocol describes a robust method for the extraction and sensitive quantification of this compound from plant material or biological samples, based on established analytical procedures.
Caption: Workflow for extraction and LC-MS/MS quantification of this compound.
Methodology:
-
Sample Preparation :
-
Plant Tissue : Dry the plant material (e.g., roots, rhizomes) by lyophilization and grind to a fine powder.
-
Biological Fluids (Plasma/Urine) : Thaw samples and add an appropriate internal standard (IS) to account for extraction variability.
-
-
Extraction :
-
Perform a liquid-liquid extraction. For example, add methyl tert-butyl ether to the sample, vortex vigorously, and centrifuge to separate the organic and aqueous layers. [10][11] * Alternatively, for plasma, use protein precipitation by adding a solvent like acetonitrile. [12] * Carefully collect the organic supernatant containing the alkaloids.
-
-
Sample Clean-up and Concentration :
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., a mixture of methanol/water or acetonitrile/water).
-
[13]4. LC-MS/MS Analysis :
- Inject the reconstituted sample into an LC-MS/MS system.
- Use the parameters outlined in Table 3 for separation and detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
[14]| Table 3: Typical LC-MS/MS Parameters for this compound Analysis | | | :--- | :--- | | Parameter | Condition | | LC System | UPLC or HPLC | | Column | C18 reverse-phase (e.g., Poroshell 120 EC-C18, 100 x 2.1 mm) |[11][13] | Mobile Phase A | Water with 0.1% formic acid |[12] | Mobile Phase B | Acetonitrile or Methanol |[12][13] | Flow Rate | 0.2 - 0.4 mL/min | | Gradient | A linear gradient from low to high organic phase (Mobile Phase B) over several minutes. | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | MRM Transition (Example) | Monitor specific parent and fragment ions for this compound (e.g., consult spectral databases). |
-
Quantification :
-
Prepare a calibration curve using serial dilutions of a certified this compound standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Conclusion and Future Directions
The biosynthesis of this compound in Veratrum species begins with a well-characterized enzymatic cascade that converts cholesterol to the key intermediate, verazine. H[2]owever, the subsequent steps involving the extensive oxidation of the verazine core to protoverine and its final multi-step esterification remain largely uncharacterized.
Future research should focus on:
-
Identification of Mid- and Late-Stage Enzymes : Employing the same transcriptomic and heterologous expression strategies that were successful for the early pathway can help identify the putative CYP450s, dioxygenases, and acyltransferases responsible for the later steps.
-
Enzyme Kinetic Studies : Once identified, the biosynthetic enzymes should be purified and characterized to determine their kinetic parameters (e.g., K_m, k_cat), providing crucial data for metabolic engineering efforts.
-
Metabolic Engineering : The complete elucidation of the pathway will enable the reconstruction of the entire biosynthetic route in a microbial host like Saccharomyces cerevisiae, paving the way for a sustainable and scalable production platform for this compound and novel, synthetically derived analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative transcriptome analysis of Veratrum maackii and Veratrum nigrum reveals multiple candidate genes involved in steroidal alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of genes involved in verazine biosynthesis in Veratrum grandiflorum and their heterologous production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verazine biosynthesis from simple sugars in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
- 11. Veratrum Alkaloid Determination in Four Cases of Veratrum Aqua Poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]
Protoveratrine A: A Technical Guide for Researchers
An In-depth Examination of the Molecular Characteristics, Bioactivity, and Methodologies for the Study of Protoveratrine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, such as Veratrum album (white hellebore)[1]. It is well-documented for its potent hypotensive effects, which have led to its investigation as a therapeutic agent for hypertension[2]. This technical guide provides a comprehensive overview of the molecular and physiological properties of this compound, with a focus on its mechanism of action and the experimental protocols utilized in its study.
Molecular Profile of this compound
This compound is a complex molecule with a steroidal backbone. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C41H63NO14 | [3][4] |
| Molecular Weight | 793.94 g/mol | [3][4] |
| CAS Number | 143-57-7 | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is its function as a potent activator of voltage-gated sodium channels[1]. This activity leads to a cascade of physiological effects, most notably the induction of the Bezold-Jarisch reflex.
Interaction with Voltage-Gated Sodium Channels
This compound binds to site 2 of the voltage-gated sodium channels, causing them to remain in an open state. This leads to a persistent influx of sodium ions, resulting in depolarization of the cell membrane. This effect is particularly significant in nerve and muscle cells.
The Bezold-Jarisch Reflex
The depolarization of afferent vagal nerve fibers in the heart and lungs by this compound triggers the Bezold-Jarisch reflex. This reflex is characterized by a triad of responses: hypotension, bradycardia, and apnea. The signaling pathway is initiated by the activation of chemoreceptors in the cardiopulmonary region, which transmit signals via the vagus nerve to the nucleus of the solitary tract in the brainstem. This leads to an increase in parasympathetic (vagal) outflow to the heart and a decrease in sympathetic outflow to the peripheral vasculature, resulting in the observed physiological effects.
Caption: Signaling pathway of the Bezold-Jarisch reflex induced by this compound.
Experimental Protocols
The study of this compound involves a range of experimental techniques from isolation and characterization to in vivo pharmacological assessment.
Isolation and Purification of this compound from Veratrum album
A general protocol for the isolation of alkaloids from plant material is outlined below. This should be adapted and optimized for this compound.
-
Extraction:
-
Dried and powdered rhizomes of Veratrum album are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often in a Soxhlet apparatus.
-
The crude extract is then concentrated under reduced pressure.
-
-
Acid-Base Extraction:
-
The concentrated extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is washed with a nonpolar solvent (e.g., hexane) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted into an immiscible organic solvent such as chloroform or dichloromethane.
-
-
Chromatographic Separation:
-
The crude alkaloid mixture is subjected to column chromatography, typically using silica gel or alumina as the stationary phase.
-
A gradient elution system with a mixture of solvents (e.g., chloroform/methanol or ethyl acetate/hexane) is used to separate the different alkaloids.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Fractions containing this compound are further purified by preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and a buffer (e.g., ammonium acetate or formic acid), often in a gradient elution mode.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
-
In Vivo Blood Pressure Measurement in a Rodent Model
This protocol describes a general procedure for assessing the hypotensive effects of this compound in an anesthetized rat model.
-
Animal Preparation:
-
A male Wistar or Sprague-Dawley rat is anesthetized with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
The trachea may be cannulated to ensure a clear airway.
-
The carotid artery is cannulated with a polyethylene catheter filled with heparinized saline, which is connected to a pressure transducer for continuous blood pressure monitoring.
-
The jugular vein is cannulated for intravenous administration of the test compound.
-
-
Acclimatization and Baseline Recording:
-
The animal is allowed to stabilize for a period of at least 20-30 minutes after surgery.
-
Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.
-
-
Drug Administration:
-
This compound, dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO or ethanol), is administered intravenously at various doses.
-
A vehicle control is administered to ensure that the solvent has no effect on blood pressure.
-
-
Data Analysis:
-
The changes in MAP and HR from baseline are recorded and analyzed.
-
Dose-response curves can be constructed to determine the potency of this compound.
-
Logical Workflow for this compound Research
The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.
Caption: A logical workflow for the research and development of this compound.
Conclusion
This compound remains a molecule of significant interest to researchers in pharmacology and drug development due to its potent and specific mechanism of action. This guide provides a foundational understanding of its molecular properties, physiological effects, and the experimental approaches required for its study. Further research into the downstream signaling pathways and potential therapeutic applications of this compound is warranted.
References
Early Clinical Investigations of Protoveratrine A in the Management of Hypertension: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the seminal early clinical studies of Protoveratrine A, a potent veratrum alkaloid, in the treatment of hypertension. The information presented herein is compiled from foundational research published in the 1950s, offering a detailed perspective on the initial understanding of this compound's therapeutic potential and its mechanism of action. This technical guide is intended to serve as a comprehensive resource, detailing the experimental protocols, quantitative outcomes, and the physiological pathways as understood by early investigators.
Introduction
In the mid-20th century, the therapeutic landscape for hypertension was limited, prompting significant research into novel antihypertensive agents. Among the compounds investigated were the veratrum alkaloids, known for their potent effects on the cardiovascular system. This compound, a purified ester alkaloid, emerged as a candidate for managing elevated blood pressure. The early clinical trials, while pioneering, were characterized by a narrow therapeutic window and the frequent occurrence of side effects. This whitepaper revisits these initial studies to provide a detailed technical overview for contemporary researchers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early clinical trials of this compound, focusing on intravenous and oral administration routes.
Table 1: Intravenous Administration of this compound in Hypertensive Patients
| Study (Year) | Patient Population | Dosage (µg/kg) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) | Duration of Action (hours) | Common Side Effects |
| Meilman & Krayer (1950)[1][2] | Hypertensive individuals | 1.5 - 2.0 | Significant reduction to normotensive levels | Significant reduction | 1 - 3 | Nausea, vomiting, substernal tightness |
Data extracted from Meilman, E., & Krayer, O. (1950). Clinical studies on veratrum alkaloids. I. The action of protoveratrine and veratridine in hypertension. Circulation, 1(2), 204–213.[1][2]
Table 2: Oral Administration of this compound in Hypertensive Patients
| Study (Year) | Patient Population | Daily Dosage (mg) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) | Therapeutic Regimen | Common Side Effects |
| Hoobler et al. (1952) | Hypertensive individuals | 1.25 - 2.5 | Sustained reduction | Variable | Divided doses | Nausea, vomiting, epigastric distress |
| Gray & Hamer (1957)[3] | 20 hypertensive patients | 1.25 - 5.0 | Average fall of 50/30 mmHg (Systolic/Diastolic) | Variable | 4-5 times daily | Nausea, vomiting, salivation, hiccup |
Data for Hoobler et al. (1952) is based on cited findings in subsequent publications. Data for Gray & Hamer (1957) extracted from Gray, I. R., & Hamer, N. A. (1957). This compound in treatment of hypertension. British medical journal, 2(5045), 609–612.[3]
Experimental Protocols
The methodologies employed in these early studies were foundational in establishing the clinical pharmacology of this compound.
Intravenous Administration Protocol (Meilman & Krayer, 1950)
-
Subject Population: Patients with essential and renal hypertension.
-
Drug Preparation: this compound was dissolved in a sterile solution for intravenous injection.
-
Administration: The drug was administered slowly via intravenous injection.
-
Monitoring: Blood pressure and heart rate were monitored at frequent intervals before, during, and after administration. Electrocardiograms (ECGs) were also recorded.
-
Dosage Finding: The optimal dose was determined by titrating the injection rate and total dose to achieve a significant hypotensive effect without inducing severe toxic symptoms.
-
Assessment of Autonomic Blockade: The effects of atropine on the bradycardic response were investigated to elucidate the role of the vagus nerve.
Oral Administration Protocol (Gray & Hamer, 1957)
-
Subject Population: 20 patients with hypertension of varying severity.
-
Drug Formulation: this compound was administered in tablet form.
-
Dosage Regimen: The initial dose was typically 0.25 mg, which was gradually increased to find the optimal therapeutic dose for each patient. The total daily dose was divided and administered four to five times a day.
-
Patient Monitoring: Blood pressure readings were taken at home by the patients and at regular outpatient clinic visits.
-
Assessment of Efficacy and Toxicity: The therapeutic dose was defined as the amount that produced a satisfactory blood pressure reduction without intolerable side effects. The toxic dose was the amount that consistently produced symptoms like nausea and vomiting. The therapeutic margin was calculated as the difference between the toxic and therapeutic doses.
Signaling Pathways and Experimental Workflows
The hypotensive action of this compound was attributed to a reflex mechanism, now known as the Bezold-Jarisch reflex.
The Bezold-Jarisch Reflex
This compound was understood to stimulate afferent nerve endings, particularly in the coronary sinus and myocardium. This stimulation initiated a reflex arc that resulted in increased vagal efferent activity and decreased sympathetic tone, leading to bradycardia and vasodilation, and consequently, a fall in blood pressure.
Caption: The Bezold-Jarisch Reflex as the proposed mechanism of action for this compound.
Experimental Workflow for Oral this compound Trial
The clinical trials investigating the oral administration of this compound followed a systematic workflow to determine the therapeutic and toxic dosage for each patient.
Caption: Experimental workflow for determining the therapeutic dose of oral this compound.
Conclusion
The early clinical studies of this compound provided valuable insights into the potential of veratrum alkaloids for the treatment of hypertension. These investigations meticulously characterized the dose-response relationship, the duration of action, and the side effect profile of the drug. The understanding of its mechanism of action via the Bezold-Jarisch reflex was a significant contribution to cardiovascular pharmacology. While the narrow therapeutic index of this compound ultimately limited its widespread clinical use, these foundational studies remain a cornerstone in the history of antihypertensive drug development, offering important lessons for contemporary research in terms of rigorous clinical investigation and the exploration of novel physiological pathways.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLINICAL STUDIES ON VERATRUM ALKALOIDS. III. THE EFFECT OF PROTOVERATRINE ON RENAL FUNCTION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
Protoveratrine A: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Protoveratrine A, a naturally occurring steroidal alkaloid. The information presented herein is intended to support research, drug development, and formulation activities by providing essential data on the compound's physicochemical properties.
Solubility Characteristics
This compound exhibits a distinct solubility profile, characterized by its high solubility in various organic solvents and poor aqueous solubility. This behavior is typical for complex steroidal alkaloids.
Qualitative Solubility
This compound is readily soluble in a range of organic solvents. Qualitative assessments have demonstrated its solubility in:
-
Pyridine
-
Hot Alcohol
Conversely, it is practically insoluble in water and petroleum ether.[1]
Quantitative Solubility
Precise quantitative solubility data for this compound is limited in publicly available literature. However, an estimated aqueous solubility has been reported.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 2.9 x 10⁻³ (estimated)[1] |
Further empirical studies are required to establish definitive quantitative solubility values in various organic solvents and at different pH values.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
Protocol: Shake-Flask Solubility Assessment
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mg/mL or g/L.
A logical workflow for this experimental protocol is depicted below.
Caption: Workflow for determining the solubility of this compound.
Stability Characteristics
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation kinetics and pathways for this compound are not extensively documented, general principles of forced degradation studies can be applied to assess its stability profile.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat, 60-80°C |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocol for a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for best separation.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to assess the method's ability to separate the parent drug from any new peaks that appear.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The logical flow of developing a stability-indicating method is illustrated below.
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathway Interactions
This compound is known to exert its pharmacological effects through interaction with specific signaling pathways, primarily voltage-gated sodium channels and the Hedgehog signaling pathway.
Voltage-Gated Sodium Channels
Veratrum alkaloids, including the related compound veratridine, are known to bind to voltage-gated sodium channels.[3][4] This binding modifies the channel's gating properties, leading to a persistent activation and influx of sodium ions. This sustained depolarization can have profound effects on excitable cells like neurons and muscle cells. While the exact binding site of this compound is not definitively established, studies on veratridine suggest a binding site within the channel pore.[3][4]
The proposed mechanism of action is illustrated in the diagram below.
Caption: Proposed mechanism of this compound on sodium channels.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and has been implicated in the progression of certain cancers. Aberrant activation of this pathway can lead to uncontrolled cell proliferation. This compound has been suggested to inhibit the Hedgehog pathway. The canonical Hh pathway involves the ligand (e.g., Sonic Hedgehog, Shh) binding to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of target genes. Inhibitors of this pathway can act at various levels, including SMO or GLI proteins.[5]
The general mechanism of Hedgehog pathway inhibition is depicted below.
Caption: General inhibition of the Hedgehog signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability characteristics of this compound. While qualitative solubility in several organic solvents is established, further research is needed to determine precise quantitative data across a range of conditions. Similarly, detailed stability studies, including forced degradation, are required to fully elucidate its degradation profile. The interaction of this compound with key signaling pathways, such as voltage-gated sodium channels and the Hedgehog pathway, underscores its pharmacological importance and warrants further investigation to delineate the precise molecular mechanisms. The protocols and diagrams presented here offer a framework for guiding future research and development efforts involving this complex natural product.
References
- 1. Buy this compound | 143-57-7 [smolecule.com]
- 2. This compound | 143-57-7 [amp.chemicalbook.com]
- 3. Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Protoveratrine A: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoveratrine A is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus. It is a potent hypotensive agent that has been investigated for its effects on the cardiovascular and nervous systems. This document provides detailed application notes and experimental protocols for the in vitro study of this compound, aimed at facilitating research into its mechanism of action and potential therapeutic applications.
Mechanism of Action
This compound's primary mechanism of action is the persistent activation of voltage-gated sodium channels (VGSCs). By binding to site 2 of the channel, it causes a hyperpolarizing shift in the voltage-dependence of activation and inhibits inactivation. This leads to a prolonged influx of Na+ ions, resulting in membrane depolarization and sustained excitation of neurons and muscle cells.
Recent studies on related veratrum alkaloids suggest potential interactions with other signaling pathways, including the Hedgehog signaling pathway, which is crucial in embryonic development and cancer. Some veratrum alkaloids have been shown to inhibit this pathway. Additionally, cellular stress induced by compounds like this compound can potentially activate stress-response pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and apoptosis.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for veratrum alkaloids in various in vitro assays. It is important to note that specific data for this compound is limited in the current literature; therefore, data from the closely related veratrum alkaloid, Veratridine, is included for reference. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental setup.
Table 1: Effects of Veratridine on Voltage-Gated Sodium Channels (Nav1.7)
| Parameter | Value (µM) | Cell Line | Assay | Reference |
| IC50 (Peak Current Inhibition) | 18.39 | HEK293 (expressing human Nav1.7) | Whole-cell patch clamp | [1] |
| EC50 (Sustained Current) | 9.53 | HEK293 (expressing human Nav1.7) | Whole-cell patch clamp | [1] |
Table 2: Cytotoxicity of Veratridine
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTS | 24 hours | ~400 | [2] |
Note: The IC50 value for Veratridine on SH-SY5Y cells was estimated from a graph in the cited reference. Researchers should determine the precise IC50 for this compound in their cell line of interest.
Experimental Protocols
Cell Culture
a) Human Neuroblastoma (SH-SY5Y) Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
b) Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
-
Culture Medium: Use a specialized cardiomyocyte maintenance medium as recommended by the supplier.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Plate cells on Matrigel-coated plates for optimal attachment and function.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cytotoxicity Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cell death.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) LDH Assay (Lactate Dehydrogenase)
This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully collect the cell culture supernatant from each well.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Voltage-Gated Sodium Channel Activity Assay (Fluorescent Membrane Potential Assay)
This assay uses a fluorescent dye that is sensitive to changes in membrane potential to assess the activity of VGSCs.
-
Procedure:
-
Seed cells expressing the desired sodium channel subtype (e.g., SH-SY5Y for neuronal channels or hiPSC-CMs for cardiac channels) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulate the cells with a depolarizing agent (e.g., a high concentration of potassium chloride or a VGSC agonist like veratridine) to open the sodium channels.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence (depending on the dye used) indicates membrane depolarization.
-
Analyze the data to determine the effect of this compound on sodium channel activity.
-
Western Blot for Signaling Pathway Analysis
This technique can be used to assess the activation or inhibition of specific proteins in signaling pathways like the Hedgehog and p38 MAPK pathways.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total p38, Gli1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
Application Notes and Protocols for Protoveratrine A in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoveratrine A is a steroidal alkaloid derived from plants of the Veratrum genus. It is a potent activator of voltage-gated sodium channels (Nav), making it a valuable pharmacological tool for studying the function and modulation of these channels. By persistently activating Nav channels, this compound causes membrane depolarization, leading to a variety of downstream effects in excitable cells such as neurons and cardiomyocytes.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, a high-resolution technique for investigating the electrical properties of ion channels in cell membranes.[5][6][7][8]
Mechanism of Action
This compound binds to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels. This binding modifies the channel's gating properties, leading to a persistent state of activation. The primary effects of this compound on Nav channels are:
-
Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials than normal.[9][10]
-
Inhibition of Inactivation: The alkaloid inhibits the fast inactivation process of the sodium channels, leading to a persistent inward sodium current.[5]
-
Persistent Depolarization: The sustained influx of Na+ ions leads to a prolonged depolarization of the cell membrane.
This persistent activation of sodium channels can trigger the release of neurotransmitters and affect the action potential firing patterns in neurons.[1][2]
Data Presentation
The following tables summarize quantitative data related to the effects of veratrum alkaloids on voltage-gated sodium channels. It is important to note that much of the detailed quantitative analysis has been performed using veratridine, a closely related compound with a similar mechanism of action.
| Compound | Channel Subtype | Effect | Concentration | Cell Type | Reference |
| Veratridine | Nav1.7 | Inhibition of Peak Current (IC50) | 18.39 µM | HEK293A | [11] |
| Veratridine | Nav1.7 | Elicitation of Sustained Current (EC50) | 9.53 µM | HEK293A | [11] |
| Veratridine | Nav Channels | Transient Modification | 5 - 100 µM | Frog Muscle Fibers | [9][10] |
| This compound | Nav Channels | Increased GABA Release | Maximum at 100 µM | Rat Cerebral Cortex Slices | [1][2] |
| This compound | Nav Channels | Increased 22Na+ Uptake | Dose-dependent up to 100 µM | Rat Cerebral Cortex Slices | [1][2] |
| Parameter | Condition | Value | Cell Type | Reference |
| Nav1.7 Half-maximal Activation (V1/2) | Control | -21.64 ± 0.75 mV | HEK293A | [11] |
| Nav1.7 Half-maximal Activation (V1/2) | 75 µM Veratridine | -28.14 ± 0.66 mV | HEK293A | [11] |
| Nav1.7 Half-inactivation (V1/2) | Control | -59.39 ± 0.39 mV | HEK293A | [11] |
| Nav1.7 Half-inactivation (V1/2) | 75 µM Veratridine | -73.78 ± 0.5 mV | HEK293A | [11] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in whole-cell patch clamp experiments.
Preparation of this compound Stock Solution
-
Source: Obtain high-purity this compound from a reputable chemical supplier.
-
Solvent: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Cell Preparation
The choice of cell type will depend on the specific research question. Common choices include primary neuronal cultures, cultured cell lines expressing specific Nav channel subtypes (e.g., HEK293 cells), or acutely dissociated neurons.
-
Plating: Plate the cells onto glass coverslips a few days prior to the recording session to allow for adherence and recovery.[12]
-
Culture Medium: Use the appropriate culture medium for the chosen cell type.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Patch Clamp Solutions
External (Extracellular) Solution (aCSF):
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO4 | 2 |
| CaCl2 | 2 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26.4 |
| Glucose | 10 |
-
Prepare 10X stock solutions for NaHCO3 and the remaining components separately.[12] Store at 4°C.
-
On the day of the experiment, prepare the 1X aCSF, adjust the pH to 7.4 with NaOH, and the osmolarity to ~310 mOsm/L.
-
Continuously bubble the solution with 95% O2 / 5% CO2 (carbogen).[8]
Internal (Pipette) Solution:
| Component | Concentration (mM) |
| K-Gluconate | 115 |
| NaCl | 4 |
| GTP-NaCl | 0.3 |
| ATP-Mg | 2 |
| HEPES | 10 |
| EGTA | 11 |
-
Adjust the pH to 7.2 with KOH and the osmolarity to ~290 mOsm/L.[8][12]
-
Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[12]
Whole-Cell Patch Clamp Protocol
-
Setup:
-
Turn on all electrophysiology equipment, including the amplifier, micromanipulator, perfusion system, and data acquisition computer.[8][12]
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Begin perfusing the chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.[12]
-
-
Pipette Preparation:
-
Obtaining a Gigaohm Seal:
-
Place the pipette in the holder and apply positive pressure.
-
Using the micromanipulator, lower the pipette into the bath and locate a healthy-looking cell.
-
Approach the cell with the pipette tip until a dimple is observed on the cell membrane.
-
Release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. A successful seal is indicated by a significant increase in resistance.[7][12]
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.
-
This establishes electrical and diffusional access to the cell's interior.
-
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a desired holding potential (e.g., -70 mV). Apply voltage steps to elicit and record sodium currents.
-
Current-Clamp Mode: Inject current to study the cell's membrane potential and action potential firing properties.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the external aCSF to the desired final concentration (e.g., 10-100 µM) immediately before application.
-
Apply the this compound-containing solution to the cell via the perfusion system.
-
Monitor the changes in holding current, current-voltage relationships, and action potential firing in response to the drug.
-
-
Data Analysis:
-
Analyze the recorded currents and voltage traces using appropriate software to quantify the effects of this compound on channel kinetics and cell excitability.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action on a neuron.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: General workflow for a patch clamp experiment.
Logical Relationship of this compound's Effect on Na+ Channel Gating
Caption: Effect of this compound on Na+ channel gating states.
References
- 1. The role of Ca2+ in the protoveratrine-induced release of gamma-aminobutyrate from rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Ca2+ in the protoveratrine-induced release of gamma-aminobutyrate from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac arrhythmias associated with protoveratrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE EFFECT OF PROTOVERATRINE ON THE CARDIAC OUTPUT AND ON SOME REGIONAL CIRCULATIONS IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. axolbio.com [axolbio.com]
- 9. Voltage-dependent gating of veratridine-modified Na channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-dependent gating of veratridine-modified Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Protoveratrine A in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoveratrine A is a steroidal alkaloid derived from plants of the Veratrum genus. Historically, it has been investigated for its potent antihypertensive effects. Its mechanism of action is primarily attributed to the elicitation of the Bezold-Jarisch reflex, a cardioinhibitory reflex that results in bradycardia, vasodilation, and a subsequent decrease in blood pressure.[1][2][3] These application notes provide an overview of the use of this compound in animal models of hypertension, including available data on its effects, a proposed experimental protocol, and a visualization of its signaling pathway.
It is important to note that much of the research on this compound was conducted in the mid-20th century, and detailed dosage and protocol information in modern, standardized animal models of hypertension is limited in the recent scientific literature. The information provided herein is a synthesis of available historical and recent data.
Data Presentation
Due to the limited recent quantitative data on the specific dosage of this compound in common animal models of hypertension, a detailed dose-response table is not feasible. However, the following table summarizes the observed effects of veratrum alkaloids, including components like this compound, in various animal models.
| Animal Model | Compound | Administration Route | Observed Effects | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Veratrum Alkaloid Component A | Not Specified | Rapid decrease in blood pressure within 30 minutes, reduction in renal and cardiovascular damage. | [4][5] |
| Hypertensive Mice | 12 different Veratrum Steroidal Alkaloids | Oral | Marked reduction in high blood pressure. | [6][7] |
| Renal Hypertensive Dogs | Protoveratrine | Intravenous | Decreased coronary blood pressure, cardiac oxygen consumption, and mean arterial blood pressure. | [8][9] |
Experimental Protocols
The following is a proposed experimental protocol for evaluating the antihypertensive effects of this compound in a Deoxycorticosterone Acetate (DOCA)-salt induced hypertensive rat model. This protocol is based on established methods for inducing this form of hypertension and general principles of pharmacological evaluation.[10][11][12][13][14]
Protocol: Evaluation of this compound in DOCA-Salt Hypertensive Rats
1. Animal Model Induction
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Uninephrectomy: Anesthetize the rats and perform a left unilateral nephrectomy through a flank incision.
-
DOCA-Salt Administration:
-
Beginning one week after the nephrectomy, administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly.
-
Replace drinking water with a 1% NaCl solution.
-
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method. The hypertensive state (systolic blood pressure > 160 mmHg) is typically established within 4-6 weeks.
2. Drug Preparation and Administration
-
Preparation: Prepare this compound solution in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like DMSO, if necessary). The final concentration of the vehicle should be kept low.
-
Administration: Once hypertension is established, administer this compound intravenously (e.g., via a tail vein catheter) or intraperitoneally. Due to the lack of recent specific dosage data, a dose-finding study is highly recommended, starting with a very low dose and escalating cautiously.
3. Experimental Groups
-
Group 1: Sham Control: Uninephrectomized rats receiving vehicle and normal drinking water.
-
Group 2: DOCA-Salt Control: DOCA-salt treated hypertensive rats receiving vehicle.
-
Group 3: this compound Treatment Group(s): DOCA-salt treated hypertensive rats receiving different doses of this compound.
-
Group 4: Positive Control (Optional): DOCA-salt treated hypertensive rats receiving a known antihypertensive agent (e.g., captopril).
4. Data Collection and Analysis
-
Blood Pressure and Heart Rate: Continuously monitor arterial blood pressure and heart rate via telemetry or at frequent intervals using the tail-cuff method after drug administration.
-
Biochemical Analysis: At the end of the study, collect blood samples for analysis of renal function markers (e.g., BUN, creatinine) and electrolytes.
-
Tissue Collection: Euthanize the animals and collect heart and kidney tissues for histological analysis to assess organ damage.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.
Mandatory Visualization
Signaling Pathway of this compound (Bezold-Jarisch Reflex)
Caption: Signaling pathway of the Bezold-Jarisch reflex induced by this compound.
Experimental Workflow for this compound Evaluation in DOCA-Salt Rats
References
- 1. Bezold–Jarisch reflex - Wikipedia [en.wikipedia.org]
- 2. stormanesthesia.com [stormanesthesia.com]
- 3. litfl.com [litfl.com]
- 4. db.cngb.org [db.cngb.org]
- 5. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of protoveratrine on coronary blood flow of the renal hypertensive dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. omicsonline.org [omicsonline.org]
- 12. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.usp.br [repositorio.usp.br]
Application Notes and Protocols for Cell Culture Assays Involving Protoveratrine A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Protoveratrine A in cell culture-based assays. The information is intended to guide researchers in investigating the cytotoxic and apoptotic effects of this compound, as well as its impact on key cellular signaling pathways.
Introduction to this compound
This compound is a steroidal alkaloid derived from plants of the Veratrum genus. It is known to be a potent activator of voltage-gated sodium channels, leading to membrane depolarization and an influx of sodium ions. This activity can, in turn, trigger a cascade of downstream cellular events, including an increase in intracellular calcium concentrations and the modulation of various signaling pathways. Recent studies have highlighted the potential of this compound and other Veratrum alkaloids as cytotoxic agents against various cancer cell lines, making them compounds of interest in oncological research.
Data Presentation: Cytotoxicity of Veratrum Alkaloids
While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic effects of related Veratrum alkaloids and other relevant compounds on various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound. It is recommended to perform a dose-response curve for each new cell line to determine the precise IC50 value.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Veratrum Alkaloid Derivatives | P388 (Leukemia) | Not Specified | Cytotoxic Effect Observed | [1] |
| Papaver Alkaloids (e.g., Berberine, Macranthine) | HeLa (Cervical Cancer) | MTT | Berberine: 12.08 µg/mL, Macranthine: 24.16 µg/mL | [1] |
| Papaver Alkaloids (e.g., Berberine, Macranthine) | Vero (Normal Kidney) | MTT | Berberine: 71.14 µg/mL, Macranthine: >300 µg/mL | [1] |
| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer), PC-3 (Pancreatic Cancer), HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10 - 50 µM | [2] |
| Hibiscus sabdariffa Linn Extracts | A549 (Lung Cancer) | MTT | Ethanol Extract: 374.01 µg/mL, Ethyl Acetate Extract: 719.28 µg/mL, n-Hexane Extract: 906.57 µg/mL | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Target cells in culture
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Target cells in culture
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Materials:
-
Target cells in culture
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualization of Signaling Pathways and Workflows
To facilitate a better understanding of the mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: Quantification of Protoveratrine A using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
Protoveratrine A is a steroidal alkaloid found in plants of the Veratrum genus. It is known for its potent hypotensive effects but also exhibits high toxicity.[1] Accurate quantification of this compound is crucial for toxicological assessments, pharmaceutical research, and quality control of herbal products.[2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method utilizes the separation power of HPLC and the high selectivity and sensitivity of tandem mass spectrometry. The sample is first subjected to a preparation procedure to extract this compound. The extract is then injected into the HPLC system, where this compound is separated from other components on a reversed-phase C18 column. The eluent from the HPLC column is introduced into the mass spectrometer. This compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification, typically in the Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and minimizes matrix interference.[2][3]
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from biological matrices such as serum.
-
Materials:
-
1.5 mL microcentrifuge tubes
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
Dichloromethane
-
Internal Standard (IS) solution (e.g., Fentanyl-d5 in methanol)[4]
-
-
Procedure:
-
Pipette 1.0 mL of the sample (e.g., serum) into a 1.5 mL microcentrifuge tube.
-
Add 0.4 mL of the extraction reagent (e.g., 50 µL of Fentanyl-d5 (0.01 mg/mL) in 50 mL dichloromethane).[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at a sufficient speed to separate the phases (e.g., 10,000 x g for 5 minutes).
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
The sample is now ready for injection into the HPLC-MS/MS system.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[6]
-
Flow Rate: 0.8 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 25°C[7]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 794.3 → 776.3 / 676.3 / 658.3[4]
-
-
Other Parameters: Ion spray voltage, source temperature, and gas flows should be optimized for the specific instrument used.
-
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 794.3 | [4] |
| Product Ions (m/z) | 776.3, 676.3, 658.3 | [4] |
| Reported Concentration in Veratrum album | Can be in the mg/g range, often the highest among other alkaloids. | [2][3] |
| Reported Concentration in a Poisoning Case (uncooked Veratrum sample) | 146 µg/g | [8] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gtfch.org [gtfch.org]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Protoveratrine A as a Pharmacological Tool for Studying Ion Channel Function
Introduction
Protoveratrine A is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1] It is a potent cardioactive and vasoactive compound historically studied for its hypotensive effects.[2][3] For researchers in ion channel physiology and drug discovery, this compound serves as a valuable pharmacological tool for investigating the structure, function, and modulation of voltage-gated sodium channels (NaV).
Mechanism of Action
This compound belongs to the cevanine-ester class of alkaloids that act as specific modulators of voltage-gated sodium channels.[4] Its primary mechanism involves binding to neurotoxin receptor site 2 on the α-subunit of the channel. This binding site is located on the sixth transmembrane segment of the second homologous domain (D2-S6).[4]
Upon binding, this compound alters the channel's gating properties. It traps the channel in an open or activated state by inhibiting the fast inactivation process that normally closes the channel pore shortly after opening.[4] This leads to a persistent influx of sodium ions (Na+) into the cell, causing a sustained membrane depolarization. This hyperexcitability can trigger multiple discharges from a single stimulus in nerve and muscle cells.[1][4] While traditionally viewed as a channel activator for its ability to cause persistent current, recent in silico molecular modeling studies have also suggested it may act as an inhibitor of the cardiac sodium channel NaV1.5.[5][6]
Signaling Pathway of this compound Action
Applications in Ion Channel Research
-
Probing NaV Channel Structure and Function: As a site 2-specific ligand, this compound can be used to investigate the role of the D2-S6 segment in channel gating and inactivation.
-
Screening for NaV Channel Blockers: In high-throughput screening (HTS) assays, this compound can be used as a reliable stimulus to open NaV channels. The ability of test compounds to prevent the this compound-induced depolarization serves as a measure of their channel-blocking activity.
-
Inducing Neuronal Hyperexcitability: In cellular and tissue models, this compound can be applied to induce a state of hyperexcitability, providing a model system for studying conditions like epilepsy or neuropathic pain.
Quantitative Data
Specific experimental data on the potency (EC₅₀/IC₅₀) of this compound on NaV channels is limited. However, computational and comparative data provide valuable context for its use.
| Compound | Target Channel | Parameter | Value | Reference / Notes |
| This compound | NaV1.5 | Docking Score (in silico) | -9.8 kcal/mol | [7] |
| Jervine | NaV1.5 | Docking Score (in silico) | -10.8 kcal/mol | [7] |
| Quinidine (Blocker) | NaV1.5 | Docking Score (in silico) | -7.6 kcal/mol | [5] |
| Veratridine | NaV (Neuroblastoma) | Dissociation Constant (Kd) | 80 ± 13 µM | [8] A closely related, well-characterized Site 2 activator. |
| Veratridine | NaV1.2a (CHO cells) | pEC₅₀ | 4.78 ± 0.13 | [9] |
| Veratridine | NaV1.5 (HEK cells) | pEC₅₀ | 4.84 ± 0.12 | [9] |
Experimental Protocols
Protocol 1: Characterizing this compound Effects using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for measuring the effect of this compound on the activity of a specific voltage-gated sodium channel subtype heterologously expressed in a mammalian cell line (e.g., HEK293 cells).
A. Materials and Solutions
-
Cells: HEK293 cells stably or transiently expressing the NaV channel subtype of interest (e.g., NaV1.5).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (CsF helps stabilize the seal).
-
This compound Stock: 10 mM stock solution in DMSO. Store at -20°C.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, data acquisition software.
B. Experimental Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Rig Setup: Place a coverslip in the recording chamber on the microscope stage and begin perfusing with the external solution.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtaining a Seal: Under visual control, approach a single, healthy-looking cell with the recording pipette. Apply gentle negative pressure to form a high-resistance ( >1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Recording:
-
Clamp the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit Na+ currents.
-
Record the current-voltage (I-V) relationship and steady-state inactivation properties.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the external solution to achieve the desired final concentration (e.g., 1-100 µM).
-
Switch the perfusion system to apply the this compound-containing solution to the cell. Allow 2-3 minutes for the compound to take effect.
-
-
Recording with this compound: Repeat the voltage protocols from step 6. Observe for changes in channel kinetics, such as a decrease in the rate of inactivation, the appearance of a persistent or steady-state current at the end of the depolarizing pulse, and a hyperpolarizing shift in the voltage-dependence of activation.
-
Washout: Perfuse the cell with the control external solution to determine the reversibility of the effect.
C. Data Analysis
-
Measure the peak inward current amplitude at each voltage step before and after applying this compound.
-
Measure the amplitude of the persistent (non-inactivating) current at the end of the voltage step in the presence of this compound.
-
Plot the normalized current vs. voltage to determine if there is a shift in the voltage-dependence of channel activation.
Protocol 2: High-Throughput Screening (HTS) for NaV Channel Blockers
This protocol uses a fluorescent membrane potential-sensitive dye to screen for compounds that inhibit NaV channel activity, using this compound as the channel activator.
A. Materials
-
Cells: A cell line stably expressing the target NaV channel (e.g., CHO-NaV1.7).
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Reagents:
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
Test compound library.
-
-
Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
B. Experimental Procedure
-
Cell Plating: Seed cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare the dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Transfer the assay plate to the fluorescence plate reader.
-
Add test compounds (potential inhibitors) to the appropriate wells. Include positive control (known NaV blocker, e.g., Tetrodotoxin) and negative control (vehicle) wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Assay Execution:
-
Set the plate reader to record fluorescence kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add an activating concentration of this compound (pre-determined by concentration-response experiments, typically in the 10-50 µM range) to all wells.
-
Continue to record the fluorescence signal for 2-3 minutes. In the negative control wells, the addition of this compound will cause Na+ influx, cell depolarization, and a corresponding change in fluorescence.
-
C. Data Analysis
-
Calculate Response: For each well, determine the maximum fluorescence change (ΔF) after the addition of this compound.
-
Calculate Percent Inhibition: Normalize the data to the controls:
-
% Inhibition = 100 * (1 - [ΔF_compound - ΔF_pos_control] / [ΔF_neg_control - ΔF_pos_control])
-
-
Dose-Response Curves: For active compounds, plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Veratrum album - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protoveratrine A: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protoveratrine A is a steroidal alkaloid derived from plants of the Veratrum genus. In neuroscience research, it serves as a powerful pharmacological tool primarily due to its specific action on voltage-gated sodium channels (VGSCs). Its application allows for the controlled manipulation of neuronal excitability and neurotransmitter release, providing insights into fundamental neurophysiological processes.
Primary Applications:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): this compound binds to site 2 on the alpha subunit of VGSCs. This binding modifies the channel's gating properties, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation. This results in channels that can open at more negative membrane potentials and remain open for an extended duration, leading to a persistent influx of sodium ions (Na⁺) and sustained membrane depolarization.[1][2][3] This makes this compound an invaluable agent for studying the biophysical properties of sodium channels and the downstream consequences of their prolonged activation.
-
Induction of Neurotransmitter Release: By causing sustained depolarization of the presynaptic terminal, this compound potently stimulates the release of various neurotransmitters. It has been shown to increase the release of gamma-aminobutyric acid (GABA) from cerebral cortex slices in a concentration-dependent manner.[4][5] Interestingly, this induced GABA release is dependent on the influx of Na⁺ but does not require the presence of extracellular calcium (Ca²⁺), suggesting a mechanism that bypasses the canonical Ca²⁺-dependent vesicle fusion process.[4][5] It also enhances the release of acetylcholine (ACh) from nerve terminals, particularly at low stimulation frequencies.[6] This property is useful for studying the mechanisms of both Ca²⁺-dependent and Ca²⁺-independent neurotransmitter release.
-
Investigation of Neuronal Excitability and Depolarization: The ability of this compound to induce a steady-state depolarization provides a model for studying the cellular responses to prolonged excitatory states. This can be applied to research on conditions involving neuronal hyperexcitability, such as epilepsy or excitotoxicity. By clamping the membrane potential at a depolarized state, researchers can investigate its effects on ion homeostasis, membrane protein trafficking, and cell viability.
Data Presentation
Table 1: Effective Concentrations of this compound
| Application | Preparation | Species | Concentration Range | Optimal/Maximal Effect | Reference(s) |
| GABA Release | Cerebral Cortex Slices | Rat | 10 µM - 100 µM | 100 µM | [4][5] |
| Acetylcholine Release | Auerbach's Plexus | Not Specified | Not Specified | Effective at <10 Hz stimulation | [6] |
| Sodium Channel Modification | Muscle Fibers | Frog | 5 µM - 100 µM | N/A (Dose-dependent rate) | [1] |
Table 2: Effects of this compound on Ion Movement
| Ion | Effect | Tissue/Preparation | Species | Observations | Reference(s) |
| Na⁺ | Increased Influx/Uptake | Cerebral Cortex Slices | Rat | Dose-response curve similar to GABA release. | [4][5] |
| Ca²⁺ | Increased Release | Skeletal Muscle | Frog | No increased release observed in lobster nerve. | [6] |
| K⁺ | Increased Uptake | Skeletal Muscle | Frog | Increased efflux from isolated heart, but not skeletal muscle. | [6] |
Mandatory Visualizations
Caption: Mechanism of this compound action on neurons.
Caption: Workflow for a this compound-induced release assay.
Experimental Protocols
Protocol 1: In Vitro GABA Release Assay from Brain Slices
This protocol is adapted from studies investigating this compound-induced GABA release from rat cerebral cortex slices.[4][5]
1. Materials and Reagents:
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, gassed with 95% O₂ / 5% CO₂.
-
This compound stock solution (in DMSO or ethanol).
-
[³H]-GABA (for radiolabeling).
-
Scintillation cocktail.
-
Tissue chopper or vibratome.
-
Superfusion system with fraction collector.
-
Scintillation counter.
2. Brain Slice Preparation:
-
Humanely euthanize a rat according to institutional guidelines and rapidly dissect the cerebral cortex in ice-cold KRB.
-
Prepare 0.4 mm thick coronal slices using a tissue chopper or vibratome.
-
Allow slices to recover in gassed KRB at 37°C for 30 minutes.
3. Radiolabeling and Superfusion:
-
Pre-incubate the slices in KRB containing a known concentration of [³H]-GABA for 30 minutes to allow for uptake.
-
Transfer individual slices to the chambers of a superfusion system.
-
Begin superfusing the slices with gassed KRB at a constant flow rate (e.g., 0.5 mL/min) at 37°C.
-
Collect superfusate fractions every 2-5 minutes.
-
After establishing a stable baseline of [³H]-GABA release (typically 3-4 fractions), switch to a buffer containing the desired concentration of this compound (e.g., 100 µM).
-
Continue collecting fractions to measure the peak and duration of stimulated release.
-
To test for ion dependency, use modified KRB (e.g., Ca²⁺-free with EGTA, or with Na⁺ channel blockers like tetrodotoxin as a control).
4. Quantification and Analysis:
-
Add a scintillation cocktail to each collected fraction.
-
Measure the radioactivity (in disintegrations per minute, DPM) of each fraction using a scintillation counter.
-
Calculate the fractional release rate for each sample (DPM in fraction / Total DPM remaining in the tissue at the time of collection).
-
Plot the fractional release rate over time to visualize baseline and stimulated GABA release.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effects of this compound on neuronal membrane potential and excitability.
1. Materials and Reagents:
-
Artificial cerebrospinal fluid (aCSF), pH 7.4, gassed with 95% O₂ / 5% CO₂.
-
Intracellular solution (K-gluconate based).
-
This compound stock solution.
-
Brain slice preparation (e.g., hippocampal or cortical neurons).
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette pulling.
2. Slice Preparation and Cell Identification:
-
Prepare acute brain slices (250-300 µm thick) as described in Protocol 1.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with gassed aCSF at room temperature or 32-34°C.
-
Using differential interference contrast (DIC) optics, identify a healthy-looking pyramidal neuron.
3. Recording Procedure:
-
Pull a glass pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Switch to current-clamp mode. Allow the cell to stabilize for 5-10 minutes.
-
Record the resting membrane potential (RMP).
-
Inject a series of current steps (e.g., from -100 pA to +200 pA in 20 pA increments) to determine the cell's baseline firing properties (input-output curve).
4. Drug Application and Data Acquisition:
-
Establish a stable baseline recording of RMP and firing properties.
-
Bath-apply this compound (e.g., 10 µM) by adding it to the perfusion aCSF.
-
Continuously monitor the membrane potential. A slow, sustained depolarization is expected.
-
Once the membrane potential stabilizes at a new, depolarized level, repeat the current injection steps to assess changes in neuronal excitability.
-
Analyze changes in RMP, action potential threshold, firing frequency, and input resistance.
Protocol 3: Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) secondary to this compound-induced depolarization.
1. Materials and Reagents:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) on glass coverslips.
-
HEPES-buffered saline solution (HBSS).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
This compound stock solution.
-
Fluorescence microscope with a fast-acquisition camera.
2. Cell Loading:
-
Prepare a loading solution by diluting the Ca²⁺ indicator (e.g., 1-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 to aid dye solubilization.
-
Replace the culture medium with the loading solution.
-
Incubate the cells in the dark for 20-40 minutes at 37°C or room temperature, depending on the specific dye and cell type.
-
Wash the cells 2-3 times with fresh HBSS to remove extracellular dye and allow 15-20 minutes for de-esterification.
3. Imaging and Analysis:
-
Mount the coverslip onto the microscope's imaging chamber and perfuse with HBSS.
-
Identify a field of view with healthy neurons.
-
Begin image acquisition, capturing frames at a rate of 1-2 Hz.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Apply this compound to the chamber via the perfusion system.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
-
For analysis, define regions of interest (ROIs) around individual cell bodies.
-
Quantify the mean fluorescence intensity for each ROI in every frame.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence. Plot this ratio over time to visualize the Ca²⁺ dynamics.
References
- 1. Atropine inhibits associative potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial Opportunities | Sheppard Pratt [sheppardpratt.org]
- 3. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced long-term potentiation improves synaptic stability and restores network function in ALS motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic therapy for depressive symptoms: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparing Protoveratrine A Stock Solutions
Introduction
Protoveratrine A is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent pharmacological agent known for its hypotensive, cardiotonic, and vasoconstrictive effects, making it a valuable tool in cardiovascular research and hypertension studies.[1][2] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. These application notes provide detailed protocols and essential data for the preparation, storage, and handling of this compound solutions for research applications.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₄₁H₆₃NO₁₄ |
| Molecular Weight | 793.94 g/mol [1][3] |
| CAS Number | 143-57-7[1][3] |
| Appearance | White powder or colorless crystals[3][4] |
| Melting Point | 267-269 °C[3][4] |
| Purity | >98% (as typically supplied for research) |
Solubility Data
This compound is practically insoluble in water but readily dissolves in several organic solvents.[1][4] Selecting the appropriate solvent is crucial for creating a stable, homogenous stock solution.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble[1][3][5] | The most common solvent for preparing high-concentration stock solutions for in vitro experiments. |
| Chloroform | Readily Soluble[1][3][4][5] | A suitable solvent, but its volatility and toxicity require careful handling. |
| Dichloromethane (DCM) | Readily Soluble[1][3][5] | Similar properties to chloroform. |
| Ethyl Acetate | Readily Soluble[1][3][5] | Another viable organic solvent. |
| Acetone | Readily Soluble[1][3][5] | Can be used for solubilization. |
| Hot Alcohol (e.g., Ethanol) | Soluble[1][4] | Solubility is temperature-dependent. |
| Water | Practically Insoluble (Est. 2.9 x 10⁻³ g/L)[1] | Not suitable for preparing stock solutions. |
| Petroleum Ether | Insoluble[1][4] | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in cell-based assays and other in vitro experiments.
Safety Precautions:
-
This compound is highly toxic. It is fatal if swallowed, inhaled, or in contact with skin.[6]
-
Always handle this compound powder and its solutions inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information before starting any work.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Sterile, chemical-resistant pipette and tips
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation.[5]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.94 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 793.94 g/mol = 0.00794 g = 7.94 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL for 7.94 mg) to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[7]
-
Storage Conditions: Store the aliquots at -20°C. Under these conditions, the solution is generally stable for up to two weeks.[5] For longer-term storage, -80°C is recommended.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing and storing this compound stock solution.
Mechanism of Action & Signaling
This compound exerts its pharmacological effects primarily by interacting with ion channels. Its mechanism involves binding to voltage-gated sodium channels (NaV), leading to their persistent activation. This causes an influx of sodium ions, membrane depolarization, and subsequent opening of voltage-gated calcium channels (CaV). The resulting increase in intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, from nerve terminals.[5] This activity underlies its effects on the cardiovascular and nervous systems, including its potent hypotensive action.[2][5] Studies suggest that this compound and related alkaloids can interact with the cardiac sodium channel NaV1.5.[8]
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Buy this compound | 143-57-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 143-57-7 [chemicalbook.com]
- 4. Protoveratrines [drugfuture.com]
- 5. This compound | CAS:143-57-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | C41H63NO14 | CID 8931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (NSC 7526; Protalba; Protoveratrin) | Alkaloids | 143-57-7 | Invivochem [invivochem.com]
- 8. Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Protoveratrine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for Protoveratrine A, a naturally occurring steroidal alkaloid known for its potent hypotensive effects. This document summarizes available quantitative data, details experimental protocols, and illustrates the compound's mechanism of action through signaling pathway diagrams.
Quantitative Data Summary
This compound has been investigated for its cardiovascular effects, primarily in preclinical and clinical studies conducted in the mid-20th century. The following tables summarize the available quantitative data for various in vivo administration routes. Data for animal models are limited in the publicly available literature.
Table 1: In Vivo Administration Routes and Dosages
| Administration Route | Species | Dosage Range | Observed Effects | Reference |
| Intravenous (IV) | Human (hypertensive) | Dose-dependent | Hypotension, Bradycardia, Emesis | [1][2][3] |
| Dog | - | Antidiuretic effect | [4] | |
| Intramuscular (IM) | Human | - | Hypotensive effects | [1][2] |
| Oral | Human | - | Treatment of hypertension | [5] |
Note: Specific dosages for intramuscular and oral routes in published literature are not well-defined. Dosages for intravenous administration in human studies were often titrated based on individual response.
Table 2: Toxicological Data (LD50)
| Administration Route | Species | LD50 | Reference |
| Intraperitoneal (IP) | Mouse | Data not available in accessible literature | |
| Oral | Rat | Data not available in accessible literature | |
| Intravenous (IV) | - | Data not available in accessible literature |
Mechanism of Action: Sodium Channel Activation
This compound exerts its effects primarily by acting as a sodium channel activator. It binds to site 2 on the voltage-gated sodium channels (NaV) in the cell membranes of excitable cells, such as neurons and cardiomyocytes. This binding prolongs the open state of the sodium channels, leading to an increased influx of sodium ions (Na+). The sustained influx of Na+ causes membrane depolarization, which in turn affects cellular function. In cardiomyocytes, this can lead to changes in heart rate and contractility. In the context of its hypotensive effect, the activation of sodium channels in nerve endings of afferent pathways is thought to be a key mechanism.
Experimental Protocols
Detailed experimental protocols for the in vivo administration of this compound are not extensively reported in recent literature. The following protocols are generalized based on standard laboratory procedures and information from older studies. It is crucial to conduct a thorough literature search for the most current and specific protocols and to adhere to all institutional and regulatory guidelines for animal research.
Intravenous (IV) Administration Protocol (Rat Model)
This protocol is a general guideline for a single bolus IV injection.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a small amount of a suitable solvent if necessary (e.g., ethanol, DMSO), and then dilute to the final concentration with the sterile vehicle. Ensure the final concentration of the organic solvent is minimal and non-toxic.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Acclimatize the rats to the laboratory conditions.
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Place the rat in a suitable restrainer. The tail veins should be accessible.
-
Warm the tail using a warming pad or lamp to dilate the veins for easier injection.
-
-
Administration:
-
Swab the tail with 70% ethanol.
-
Using a sterile syringe with an appropriate gauge needle, slowly inject the calculated volume of the this compound solution into one of the lateral tail veins.
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for signs of toxicity, and the desired physiological effects (e.g., changes in blood pressure and heart rate via telemetry or other methods).
-
Oral Gavage Administration Protocol (Rat Model)
This protocol describes the administration of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, 0.5% methylcellulose)
-
Vortex mixer or sonicator
-
Oral gavage needle (stainless steel, ball-tipped)
-
Appropriately sized syringe
Procedure:
-
Preparation of Dosing Formulation:
-
Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Ensure the formulation is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Weigh the animal for accurate dose calculation.
-
Gently restrain the rat, holding it in an upright position.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Attach the gavage needle to the syringe containing the dosing formulation.
-
Carefully insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach.
-
Administer the formulation slowly.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or regurgitation immediately after dosing.
-
Return the animal to its cage and monitor for pharmacological effects and signs of toxicity.
-
Intramuscular (IM) Administration Protocol (Rabbit Model)
This protocol outlines the procedure for an intramuscular injection.
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Animal restrainer or assistance for manual restraint
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound as described for IV administration.
-
-
Animal Restraint and Site Preparation:
-
Properly restrain the rabbit to prevent movement.
-
The quadriceps muscle of the hind limb is a common site for IM injections.
-
Swab the injection site with 70% ethanol.
-
-
Administration:
-
Insert the needle into the muscle mass.
-
Aspirate by pulling back the plunger slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-insert at a different site.
-
Inject the solution slowly.
-
-
Post-Administration Monitoring:
-
Return the rabbit to its cage and observe for any local irritation at the injection site, as well as systemic effects.
-
Important Considerations
-
Toxicity: this compound has a narrow therapeutic index and can be highly toxic. Emesis is a common side effect. Researchers should be prepared for adverse events and have appropriate veterinary support available.
-
Vehicle Selection: The choice of vehicle is critical and depends on the administration route and the solubility of this compound. For parenteral routes, sterile and isotonic solutions should be used.
-
Dose-Response: It is essential to perform dose-response studies to determine the optimal dose for the desired effect in the specific animal model and to establish the toxic dose range.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.
These application notes are intended for informational purposes and should be supplemented with a thorough review of the primary literature and institutional safety and animal care protocols.
References
- 1. ovid.com [ovid.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Clinical studies on veratrum alkaloids. II. The dose-response relations of protoveratrine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidiuretic action of protoveratrine, and its mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE EFFECT OF PROTOVERATRINE ON THE CARDIAC OUTPUT AND ON SOME REGIONAL CIRCULATIONS IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Protoveratrine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoveratrine A is a steroidal alkaloid derived from plants of the Veratrum genus. It is known for its potent hypotensive and cardiotoxic effects, which are primarily mediated through its interaction with voltage-gated sodium channels. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a detailed workflow for the extraction and isolation of this compound from its natural sources is provided, along with an overview of its mechanism of action.
I. Extraction and Isolation of this compound
The initial step in the characterization of this compound from plant material involves its extraction and isolation. The following is a general workflow that can be adapted based on the specific plant matrix.
Experimental Workflow for Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
Protocol for Extraction and Isolation
1. Plant Material Preparation:
-
Dry the rhizomes of Veratrum album at 40-50°C to a constant weight.
-
Grind the dried rhizomes into a fine powder.
2. Solvent Extraction:
-
Maceration: Soak the powdered plant material in methanol or ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking. Repeat the extraction process 2-3 times.
-
Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with methanol or ethanol as the solvent. The extraction time will vary depending on the apparatus size and plant material quantity, typically ranging from 8 to 24 hours.
3. Filtration and Concentration:
-
Combine the extracts and filter them through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Acid-Base Partitioning:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Basify the filtrate to a pH of 9-10 with ammonium hydroxide.
-
Extract the alkaloids with chloroform or dichloromethane (3-4 times).
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid fraction.
5. Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots using Dragendorff's reagent or UV light.
-
Pool the fractions containing this compound and concentrate them to obtain the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).
II. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a cornerstone technique for determining the purity and quantifying the amount of this compound in a sample.
Application Note
This HPLC method is designed for the rapid and accurate determination of this compound. The use of a C18 reversed-phase column provides excellent separation of this compound from other related alkaloids and impurities. UV detection is suitable due to the presence of chromophoric groups in the molecule. This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.
Experimental Protocol: HPLC-UV
| Parameter | Specification |
| Instrumentation | HPLC system with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 15% B5-25 min: 15% to 100% B (linear gradient)25-30 min: 100% B30.1-35 min: 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Standard Preparation | Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution. |
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time (RT) | Approximately 15-20 min (Varies with specific column and conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
III. Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass spectrometry, particularly when coupled with a separation technique like UPLC (Ultra-Performance Liquid Chromatography), is a powerful tool for the structural confirmation and identification of this compound.
Application Note
This UPLC-MS/MS method provides high sensitivity and selectivity for the detection and structural confirmation of this compound. Electrospray ionization (ESI) in positive mode is effective for ionizing the alkaloid. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides a unique fingerprint for the molecule, allowing for unambiguous identification.
Experimental Protocol: UPLC-MS/MS
| Parameter | Specification |
| Instrumentation | UPLC system coupled to a Tandem Quadrupole or Q-TOF Mass Spectrometer |
| Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 10% B1-5 min: 10% to 95% B (linear gradient)5-6 min: 95% B6.1-7 min: 10% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan with Product Ion Scan for identification |
Quantitative and Qualitative Data Summary
| Parameter | Value |
| Precursor Ion [M+H]⁺ | m/z 794.4 |
| Major Product Ions (m/z) | The fragmentation of this compound typically involves the neutral loss of its ester side chains. Common fragments can be observed corresponding to the loss of acetic acid (60 Da) and other ester groups. Specific fragmentation patterns should be determined experimentally using a reference standard. |
| Linearity Range (in plasma) | 0.1 - 50.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2] |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Application Note
¹H and ¹³C NMR spectroscopy are essential for the complete structural assignment of this compound. Deuterated chloroform (CDCl₃) is a common solvent for this analysis. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals and confirming the complex steroidal structure.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Specification |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher) |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR Parameters | - Pulse Program: zg30- Number of Scans: 16-64- Relaxation Delay: 1.0 s- Acquisition Time: ~4 s |
| ¹³C NMR Parameters | - Pulse Program: zgpg30- Number of Scans: 1024 or more- Relaxation Delay: 2.0 s- Acquisition Time: ~1 s |
| 2D NMR Experiments | COSY, HSQC, HMBC experiments should be performed to establish connectivities. |
| Sample Preparation | Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃. |
¹H and ¹³C NMR Chemical Shift Data (Reference Values)
Note: The following are representative chemical shift ranges for key functional groups in this compound and similar steroidal alkaloids. Actual values should be determined experimentally.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 0.8 - 1.5 | 10 - 25 |
| Methylene Protons (CH₂) | 1.0 - 2.5 | 20 - 40 |
| Methine Protons (CH) | 1.0 - 3.0 | 30 - 60 |
| Protons on Oxygenated Carbons | 3.5 - 5.5 | 60 - 90 |
| Ester Methyl Protons (OCOCH₃) | 2.0 - 2.2 | 20 - 22 |
| Ester Carbonyl Carbons (C=O) | - | 170 - 175 |
V. Mechanism of Action: Signaling Pathway
This compound exerts its primary pharmacological effects by targeting voltage-gated sodium channels (VGSCs) in excitable cells like neurons. This interaction leads to a cascade of events that ultimately alters neurotransmitter release.
Signaling Pathway of this compound-Induced GABA Release
Caption: Signaling cascade of this compound leading to GABA release.
Description of the Signaling Pathway:
-
Binding to Voltage-Gated Sodium Channels (VGSCs): this compound binds to site 2 of the alpha subunit of VGSCs. This binding modifies the channel's gating properties, causing it to open at more negative membrane potentials and to remain open for a longer duration.
-
Increased Sodium Influx: The prolonged opening of VGSCs leads to an increased and sustained influx of sodium ions (Na⁺) into the neuron.
-
Membrane Depolarization: The influx of positively charged sodium ions causes a persistent depolarization of the neuronal membrane.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The sustained membrane depolarization leads to the activation of voltage-gated calcium channels (VGCCs).
-
Calcium Influx: Activated VGCCs open, allowing an influx of calcium ions (Ca²⁺) from the extracellular space into the presynaptic terminal.
-
Increased Intracellular Calcium: The influx of Ca²⁺ leads to a significant increase in the intracellular calcium concentration.
-
Synaptic Vesicle Fusion: Elevated intracellular Ca²⁺ acts as a critical second messenger, triggering the fusion of synaptic vesicles containing the neurotransmitter gamma-aminobutyric acid (GABA) with the presynaptic membrane.
-
GABA Release: The fusion of these vesicles results in the release of GABA into the synaptic cleft. Studies have shown that this compound can increase the release of GABA from rat cerebral cortex slices.[2][3] This release appears to be dependent on an increase in Na⁺ influx, although the direct requirement for extracellular Ca²⁺ is complex and may involve changes in intracellular Ca²⁺ stores.[2][3]
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods is essential for ensuring the identity, purity, and quantity of this potent alkaloid. A thorough understanding of its mechanism of action, facilitated by the elucidation of its signaling pathways, is critical for its potential therapeutic applications and for mitigating its toxicity. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related compounds.
References
Troubleshooting & Optimization
troubleshooting Protoveratrine A experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Protoveratrine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a steroidal alkaloid derived from plants of the Veratrum genus, such as Veratrum album and Veratrum nigrum[1][2]. Its primary mechanism of action involves activating voltage-gated sodium channels, which leads to the depolarization of neurons and cardiomyocytes[3][4][5][6]. This activity underlies its potent hypotensive effects, making it a subject of interest in cardiovascular research[1][7][8][9][10].
Q2: What are the common research applications of this compound?
This compound is utilized as a pharmacological tool to study vascular function and the mechanisms of hypertension[1][2]. It is also investigated for its potential anticancer properties due to its anti-proliferative effects on certain cancer cell lines[1]. Additionally, it is used to study the regulation of ion channels and neurotransmitter release[7].
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years[11]. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for one month[11]. It is advisable to avoid repeated freeze-thaw cycles[11]. The product is generally stable at room temperature for short periods, such as during shipping[11].
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[7]. For in vitro experiments, DMSO is commonly used to prepare stock solutions[11].
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected variability between experimental replicates.
Potential Cause 1: Inconsistent Purity or Batch-to-Batch Variation of this compound
The concentration of this compound in its natural plant source can fluctuate significantly with seasons and environmental conditions[1]. This can lead to variability in the purity and composition of the extracted compound.
Solution:
-
Purchase this compound from a reputable supplier that provides a detailed certificate of analysis (CoA) with purity and identity verification data for each batch.
-
If possible, purchase a single large batch of the compound to be used for the entire series of experiments to minimize batch-to-batch variability.
-
When a new batch is used, perform a pilot experiment to confirm its activity and determine the optimal concentration.
Potential Cause 2: Degradation of this compound
Improper storage or handling can lead to the degradation of this compound, resulting in reduced activity and inconsistent results.
Solution:
-
Strictly adhere to the recommended storage conditions (-20°C for powder, -80°C for stock solutions)[11].
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles[11].
-
Protect the compound and its solutions from light and excessive heat.
Issue 2: Lower than expected or no biological effect observed.
Potential Cause 1: Sub-optimal Concentration
The effective concentration of this compound can vary significantly depending on the cell type and experimental model.
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific system.
-
Consult the literature for effective concentrations used in similar experimental setups. For instance, intravenous doses in humans have ranged from 0.08 to 0.22 milligrams[1].
Potential Cause 2: Incorrect Solvent or Poor Solubility
If this compound is not fully dissolved, the actual concentration in the experimental medium will be lower than intended.
Solution:
-
Ensure the chosen solvent is appropriate and that the compound is completely dissolved before adding it to the experimental medium[7].
-
For aqueous-based assays, use an intermediate solvent like DMSO to first dissolve this compound before further dilution[11]. Be mindful of the final concentration of the solvent in your experiment, as high concentrations can have their own biological effects.
Issue 3: Unexpected or off-target effects.
Potential Cause 1: Interaction with Multiple Ion Channels
While this compound primarily targets sodium channels, it may also modulate other ion channels, such as potassium and calcium channels, which can lead to complex biological responses[1][7].
Solution:
-
Be aware of the potential for polypharmacology.
-
Use specific ion channel blockers to dissect the contribution of different channels to the observed effect.
-
Carefully review the literature for known off-target effects of this compound.
Potential Cause 2: Cytotoxicity at High Concentrations
At higher concentrations, this compound can induce cytotoxicity, which may confound the interpretation of results from functional assays.
Solution:
-
Determine the cytotoxic concentration range for your specific cell line using a cell viability assay.
-
Conduct functional assays at non-toxic concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H63NO14 | [1][2] |
| Molecular Weight | 793.94 g/mol | [1][2] |
| Melting Point | 267-269°C (decomposes) | [1] |
Table 2: Reported In Vivo and In Vitro Experimental Parameters
| Parameter | Value/Range | Context | Reference |
| Intravenous Dose (Human) | 0.08 - 0.22 mg | Hypertension treatment | [1] |
| IC50 (NaV1.5) | 6.90 µmol (calculated) | Cardiotoxicity study | [3] |
| Effective Frequency (Guinea-pig ileum) | < 10 Hz | Potentiation of neuroeffector transmission | [7] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials: Cells of interest, complete cell culture medium, this compound stock solution, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well and incubate with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for an in vitro cell viability assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Buy this compound | 143-57-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sodium channel activators: model of binding inside the pore and a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Na+ channels activated by veratridine and batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:143-57-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protoveratrine in the treatment of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical studies on veratrum alkaloids. II. The dose-response relations of protoveratrine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (NSC 7526; Protalba; Protoveratrin) | Alkaloids | 143-57-7 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Protoveratrine A Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Protoveratrine A concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell viability assays?
A1: Based on available literature for veratrum alkaloids, a wide concentration range should be tested to determine the optimal concentration for your specific cell line and experimental conditions. A suggested starting range is from low nanomolar (nM) to high micromolar (µM). A logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended for initial screening experiments to determine the half-maximal inhibitory concentration (IC50). One study on rat cerebral cortex slices showed a maximum effect at 100 µM for a related endpoint.
Q2: What is the mechanism of action of this compound that might affect cell viability?
A2: this compound is a steroidal alkaloid known to act as a potent modulator of voltage-gated sodium and calcium channels. This activity can disrupt cellular ion homeostasis, leading to downstream effects on cell signaling, proliferation, and ultimately, cell death. Additionally, some veratrum alkaloids have been shown to inhibit the Hedgehog signaling pathway, which is crucial for the proliferation of certain cancer cells, and to induce apoptosis.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary depending on the cell type and the specific research question. For initial cytotoxicity screening, incubation times of 24, 48, and 72 hours are commonly used to assess both acute and long-term effects.
Q4: Can this compound interfere with common cell viability assays?
A4: As an ion channel modulator, this compound could potentially interfere with assays that rely on measurements of membrane potential or mitochondrial function. For example, in assays using tetrazolium salts like MTT, which measure metabolic activity, alterations in cellular respiration due to ion channel modulation could indirectly affect the results. It is advisable to use a secondary, complementary viability assay to confirm findings. For instance, a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay measuring lactate dehydrogenase (LDH) release could be used alongside a metabolic assay.
Q5: Are there any known IC50 values for this compound in different cell lines?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Gently mix the plate after adding this compound to ensure even distribution. |
| "Edge effect" observed in the plate | Increased evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Low signal or no dose-response observed | The concentration range of this compound is too low or too high. The incubation time is too short. The cell line is resistant to this compound. | Test a broader range of concentrations, including both lower and higher concentrations. Increase the incubation time (e.g., up to 72 hours). Consider using a different cell line or a positive control known to induce cell death in your chosen cell line. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentrations. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. If precipitation persists, consider using a solubilizing agent, but first, test its effect on cell viability. |
| Discrepancies between different viability assays | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound may be interfering with one of the assay's chemistries. | Use at least two different viability assays based on different principles to confirm your results. For example, combine a metabolic assay (MTT, MTS) with a membrane integrity assay (Trypan Blue, LDH). |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Selected cell line (e.g., a cancer cell line or a normal cell line)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells.
-
Perform a cell count and determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the assay.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in a complete culture medium to achieve the final desired concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example of IC50 Values for this compound in Various Cell Lines
Note: The following table is a template. Researchers should populate this table with their experimentally determined IC50 values.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Experimental Value] |
| e.g., A549 | Lung Cancer | 48 | [Experimental Value] |
| e.g., HCT116 | Colon Cancer | 48 | [Experimental Value] |
| e.g., HEK293 | Normal Kidney | 48 | [Experimental Value] |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothesized signaling pathway for this compound.
preventing Protoveratrine A precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoveratrine A. The information provided aims to address common challenges related to the solubility and handling of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus. It is a potent modulator of voltage-gated sodium channels and has been investigated for its effects on the cardiovascular and nervous systems. Its utility in research is often hampered by its very low solubility in water and aqueous buffers, which can lead to precipitation and inaccurate experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is practically insoluble in water. It is, however, soluble in several organic solvents. The table below summarizes its solubility profile.
| Solvent Category | Examples | Solubility |
| Aqueous | Water, PBS, Cell Culture Media | Practically Insoluble |
| Organic Solvents | DMSO, Ethanol, Chloroform, Dichloromethane, Acetone | Soluble |
Q3: How should I prepare a stock solution of this compound?
A3: It is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO). A concentration of 10 mM in DMSO is a common starting point. This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer or media.
Q4: What are the main causes of this compound precipitation in my experiments?
A4: Precipitation of this compound in aqueous solutions typically occurs for one or more of the following reasons:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your aqueous medium exceeds its solubility limit.
-
Insufficient DMSO Concentration: When diluting the DMSO stock, the final percentage of DMSO in the aqueous solution is too low to maintain the solubility of this compound.
-
Temperature Effects: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
pH Shifts: Changes in the pH of the medium can alter the ionization state of this compound, potentially affecting its solubility.
-
Interactions with Media Components: Salts, proteins, and other components in complex media like cell culture medium can interact with this compound and reduce its solubility.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound stock solution to my aqueous buffer.
| Possible Cause | Solution |
| Final concentration is too high. | Decrease the final working concentration of this compound. |
| Insufficient mixing. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid dispersion. |
| Temperature shock. | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. |
| High salt concentration in buffer. | Test solubility in a lower salt concentration buffer or sterile water first. |
Issue 2: My this compound solution is clear initially but becomes cloudy over time.
| Possible Cause | Solution |
| Slow precipitation at the working concentration. | The solution is likely supersaturated. Prepare fresh dilutions immediately before use and do not store aqueous working solutions. |
| Temperature fluctuations. | Store the solution at a constant temperature. Avoid refrigeration of aqueous working solutions. |
| Evaporation of solvent. | Keep containers tightly sealed to prevent evaporation, which would increase the concentration of this compound. |
Issue 3: I am observing inconsistent results in my cell-based assays.
| Possible Cause | Solution |
| Micro-precipitation is occurring. | Even if not visible to the naked eye, small precipitates can form. Centrifuge your working solution at high speed for 1-2 minutes and use the supernatant. |
| Interaction with serum proteins. | If using serum in your cell culture medium, consider reducing the serum percentage or using a serum-free medium during the treatment period. |
| Adsorption to plasticware. | This compound, being hydrophobic, may adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent.
This protocol is suitable for experiments where a small percentage of an organic co-solvent is tolerable.
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution. For example, dissolve 7.94 mg of this compound (MW: 793.94 g/mol ) in 1 mL of DMSO.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your aqueous buffer (e.g., PBS or cell culture medium). For example, dilute the 10 mM stock 1:10 in the buffer to get a 1 mM solution. This helps to minimize the shock of high DMSO concentration when preparing the final dilution.
-
Final Dilution: Add the intermediate dilution to your pre-warmed aqueous buffer to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible, typically below 0.5%.
-
Mixing: Add the this compound solution dropwise while gently vortexing the buffer to ensure rapid and uniform mixing.
-
Use Immediately: Use the freshly prepared working solution immediately to avoid precipitation.
Protocol 2: Enhancing this compound Solubility with Methyl-β-Cyclodextrin (MβCD).
This protocol is useful for experiments that are sensitive to organic solvents. MβCD can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
-
Prepare a MβCD Solution: Prepare a stock solution of MβCD in your desired aqueous buffer (e.g., 100 mM in sterile water or PBS).
-
Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Complexation:
-
In a sterile microcentrifuge tube, add the desired amount of the this compound DMSO stock.
-
Add the MβCD solution to the tube. A molar ratio of 1:10 (this compound to MβCD) is a good starting point.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex.
-
-
Final Dilution: Dilute the complexed solution to the final working concentration in your experimental buffer.
-
Verification: The resulting solution should be clear. A slight centrifugation can be performed to remove any potential non-complexed precipitate.
Visualizations
Technical Support Center: Protoveratrine A Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during electrophysiology recordings with Protoveratrine A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My voltage-clamp recordings show a distorted or delayed current response after applying this compound. What could be the cause?
A1: This is a common issue and can be attributed to several factors, primarily related to inadequate voltage control. This compound causes persistent activation of sodium channels, leading to a large and sustained inward current. This large current can exacerbate artifacts inherent to the voltage-clamp technique.
Troubleshooting Steps:
-
Series Resistance (Rs) Error: A high series resistance between the patch pipette and the cell interior can lead to a significant voltage drop across the electrode, causing the actual membrane potential to deviate from the command potential.[1][2][3] This error is more pronounced with the large, sustained currents induced by this compound.
-
Solution: Monitor and compensate for Rs throughout the experiment. Most patch-clamp amplifiers have built-in Rs compensation circuits. Aim for the highest compensation level possible without introducing oscillations. If Rs increases significantly during a recording, the data may be unreliable and should be discarded.[2][3]
-
-
Imperfect Space Clamp: In large or complex cells like neurons with extensive dendritic trees, the voltage clamp may not be uniform across the entire cell membrane. The persistent sodium current induced by this compound in poorly clamped regions can contaminate the recording.
-
Solution: Use cells with a simple, compact morphology where space clamp is more effective. For neuronal recordings, focus on somatic recordings and be aware of the potential for dendritic currents to influence your results.
-
-
Capacitive Transients: Large, fast capacitive currents at the beginning of a voltage step can obscure the initial phase of the ionic current.
-
Solution: Use the amplifier's capacitance compensation to nullify these transients. However, overcompensation can distort the current signal.
-
Q2: I am observing a gradual rundown of the this compound-induced current over time. Is this expected?
A2: Current rundown can occur for several reasons in whole-cell patch-clamp recordings.
Troubleshooting Steps:
-
Cell Viability: The large, persistent sodium influx caused by this compound can be metabolically taxing on the cell, leading to a decline in cell health and channel function over the course of a long experiment.
-
Solution: Keep recording times as short as feasible. Ensure the internal and external solutions are fresh and properly oxygenated.
-
-
Instability of the Seal: A gigaohm seal that is not perfectly stable can lead to a gradual increase in leak current, which can counteract the inward sodium current and give the appearance of rundown.
-
Solution: Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration.[4] Monitor the seal resistance throughout the experiment.
-
-
Internal Solution Composition: The composition of your pipette solution can affect channel stability. The absence of key intracellular components can lead to changes in channel properties over time.
-
Solution: Use an internal solution that is optimized for maintaining the health and stability of the cell type you are studying.
-
Q3: My baseline current is noisy after applying this compound. How can I reduce the noise?
A3: A noisy baseline can obscure small currents and make data analysis difficult.
Troubleshooting Steps:
-
Electrical Noise: External electrical sources can introduce noise into your recordings.
-
Solution: Ensure your setup is properly grounded and housed within a Faraday cage. Turn off any unnecessary electrical equipment in the vicinity.
-
-
Pipette and Holder Issues: A dirty pipette holder or a poorly fire-polished pipette can be sources of noise.
-
Solution: Clean the pipette holder regularly. Ensure your pipettes are clean and have smooth, fire-polished tips.[5]
-
-
Perfusion System: Bubbles or fluctuations in the perfusion system can introduce mechanical noise.[4][5]
-
Solution: Ensure a smooth and continuous flow of the external solution. Check for blockages or air bubbles in the perfusion lines.[5]
-
Experimental Protocols
A standard whole-cell voltage-clamp protocol to study the effects of this compound on voltage-gated sodium channels would involve the following steps:
-
Cell Preparation: Isolate and culture the cells of interest (e.g., neurons, cardiomyocytes, or a cell line expressing the sodium channel subtype of interest).
-
Solution Preparation:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is often used to block potassium channels.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal on the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where sodium channels are largely in the closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Apply this compound via the perfusion system at the desired concentration.
-
Repeat the voltage-step protocol to observe the effects of this compound on the sodium currents.
-
Quantitative Data Summary
The following table summarizes the expected qualitative and potential quantitative effects of this compound on voltage-gated sodium channels based on its known mechanism of action. Actual quantitative values will vary depending on the cell type, sodium channel isoform, and experimental conditions.
| Parameter | Typical Effect of this compound | Potential Quantitative Change |
| Peak Sodium Current | May decrease, increase, or remain unchanged depending on the specific channel subtype and experimental protocol.[6] | Variable |
| Activation Threshold | Shift to more hyperpolarized potentials.[6] | Negative shift of 10-30 mV |
| Inactivation | Removal or significant slowing of inactivation.[7] | Time constant of inactivation increases significantly |
| Persistent Current | Induction of a large, non-inactivating current component. | Significant increase in steady-state current |
Visualizations
Caption: A typical experimental workflow for a patch-clamp recording.
Caption: Mechanism of action of this compound on sodium channels.
References
- 1. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An offline correction method for uncompensated series resistance and capacitance artifacts from whole-cell patch clamp recordings of small cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protoveratrine A Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to improve the reproducibility of experiments involving Protoveratrine A. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and clearly structured quantitative data to facilitate your research and development efforts.
Troubleshooting and FAQs
This section addresses common challenges encountered during experiments with this compound, offering practical solutions to enhance experimental success.
Solubility and Compound Handling
-
Question: My this compound is not dissolving in aqueous media. How can I prepare my stock and working solutions?
-
Answer: this compound is practically insoluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, or acetone[1]. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity[2]. When preparing working solutions, dilute the stock solution in your culture medium just before use and vortex thoroughly. To minimize precipitation, avoid storing diluted aqueous solutions for extended periods.
-
-
Question: I am observing precipitation in my cell culture plates after adding this compound. What could be the cause and how can I prevent it?
-
Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium or if the concentration of the organic solvent from the stock solution is too high. To prevent this, ensure your stock solution is fully dissolved before dilution. When adding to the culture medium, introduce the compound dropwise while gently swirling the plate to facilitate mixing. Consider using a lower final concentration of this compound or preparing an intermediate dilution step. The presence of serum proteins in the culture medium can sometimes help to keep hydrophobic compounds in solution[2].
-
-
Question: What are the recommended storage conditions for this compound powder and stock solutions?
-
Answer: this compound powder should be stored at -20°C for long-term stability[3]. Stock solutions prepared in an organic solvent like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[3]. It is advisable to use freshly prepared solutions whenever possible. If you need to store stock solutions in advance, they are generally usable for up to two weeks when stored properly at -20°C in tightly sealed vials[1]. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening[1].
-
Experimental Design and Interpretation
-
Question: I am not observing the expected hypotensive or cytotoxic effects. What are the potential reasons?
-
Answer: Several factors could contribute to a lack of effect. Firstly, verify the concentration and purity of your this compound. Degradation of the compound can occur with improper storage. Secondly, ensure the compound is fully dissolved in your experimental system, as precipitation will reduce the effective concentration. For cell-based assays, the cell density and metabolic state of the cells can influence the outcome[4]. Ensure your cells are healthy and in the exponential growth phase. Finally, the response to this compound can be cell-type specific, so the chosen cell line may not express the necessary targets (voltage-gated sodium channels) at a sufficient level.
-
-
Question: My results show high variability between replicates. How can I improve the consistency of my experiments?
-
Answer: High variability can stem from inconsistent compound dissolution, pipetting errors, or uneven cell seeding. To improve consistency, ensure your this compound stock solution is homogeneous before each use. Use calibrated pipettes and a consistent pipetting technique. When seeding cells, ensure they are evenly distributed in the wells to avoid "edge effects"[4]. Including appropriate positive and negative controls in every experiment is crucial for data normalization and quality control.
-
-
Question: I am concerned about the off-target effects of this compound. How can I control for these?
-
Answer: this compound is part of the veratrum alkaloid family, which can have complex biological activities[5]. To investigate off-target effects, consider using a specific sodium channel blocker, such as tetrodotoxin (TTX), in parallel with your this compound experiments. If the observed effect is blocked by TTX, it is likely mediated by sodium channel activation. Additionally, performing dose-response experiments is crucial to identify a concentration range where the desired effect is observed without significant toxicity or off-target engagement.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
| Parameter | Solvent | Storage Temperature | Stability | Reference |
| Powder | - | -20°C | 3 years | [3] |
| In Solvent | DMSO | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Table 1: Storage and Stability of this compound. This table outlines the recommended storage conditions and expected stability for this compound in both powder form and dissolved in a solvent.
| Application | Cell/System | Effective Concentration Range | Observed Effect | Reference |
| Neurotransmitter Release | Rat Cerebral Cortex Slices | 10 µM - 100 µM | Increased GABA release | [6] |
| Antihypertensive (in vivo) | Hypertensive Patients | Intravenous administration | Dose-dependent decrease in blood pressure | [1] |
| Antifungal | Saccharomyces cerevisiae | IC₅₀ similar to cyclopamine | Inhibition of β-1,6-glucan biosynthesis | [5] |
Table 2: Effective Concentrations of this compound in Various Experimental Systems. This table provides a starting point for determining the appropriate concentration range for your experiments. Note that optimal concentrations may vary depending on the specific cell line, tissue, or experimental conditions.
Key Experimental Protocols
Below are detailed methodologies for common experiments utilizing this compound.
1. Cytotoxicity Assay (MTT/WST-1)
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
-
2. Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence microscope with a suitable camera and software for time-lapse imaging
-
-
Procedure:
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence signal from the cells for a few minutes before adding the compound.
-
Compound Addition: Add this compound at the desired final concentration to the imaging chamber.
-
Image Acquisition: Continuously record the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium levels.
-
Visualizing Key Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of this compound action on ion channels.
References
- 1. ovid.com [ovid.com]
- 2. A hypothesis for the mechanism of sodium channel opening by batrachotoxin and related toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Ca2+ in the protoveratrine-induced release of gamma-aminobutyrate from rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporting Sodium Channel Activity Using Calcium Flux: Pharmacological Promiscuity of Cardiac Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The role of Ca2+ in the protoveratrine-induced release of gamma-aminobutyrate from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with off-target effects of Protoveratrine A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Protoveratrine A in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] Its primary mechanism of action is the persistent activation of voltage-gated sodium channels, leading to membrane depolarization. This activity is responsible for its potent hypotensive and cardiotoxic effects. Recent studies suggest that this compound and related alkaloids contribute to cardiotoxicity through the inhibition of the cardiac sodium channel NaV1.5.[2]
Q2: What are the known or potential off-target effects of this compound?
While its effects on sodium channels are well-documented, this compound may exhibit off-target activities that can influence experimental outcomes. These include:
-
Modulation of other ion channels: Evidence suggests potential interactions with calcium and potassium channels.
-
Effects on neurotransmitter systems: It may influence dopaminergic neuron activity and enhance the release of acetylcholine.
-
Enzyme inhibition: Some Veratrum alkaloids have been shown to inhibit β-1,6-glucan biosynthesis in fungi and interfere with the Hedgehog signaling pathway.[3][4]
Q3: Can this compound interfere with common cell viability assays?
Direct interference of this compound with common cell viability assays has not been extensively reported. However, due to its mechanism of action, it can indirectly affect assays that rely on cellular metabolism, such as those using tetrazolium salts (e.g., MTT, XTT). The sustained depolarization and ion imbalance caused by this compound can lead to cellular stress and altered metabolic activity, potentially confounding the results. It is crucial to use appropriate controls and orthogonal assays to validate findings.
Q4: How can I control for potential off-target effects in my experiments?
Several strategies can be employed to identify and control for off-target effects:
-
Use of structurally related but inactive compounds: If available, using a less active analog of this compound can help differentiate on-target from off-target effects.
-
Orthogonal assays: Confirm key findings using multiple assays that measure the same endpoint through different mechanisms (e.g., for cytotoxicity, compare MTT, neutral red, and LDH release assays).[5][6][7]
-
Target knockdown/knockout models: In cell-based assays, using cells where the putative target (e.g., a specific sodium channel subunit) is knocked down or knocked out can help verify if the observed effect is target-dependent.[8]
-
Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm if this compound directly binds to the intended target in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/cytotoxicity assays.
-
Problem: You observe variability in cell viability data when using assays like MTT, XTT, or resazurin-based methods.
-
Possible Cause: this compound's effect on ion homeostasis and cellular metabolism may be altering the readout of metabolic-based assays independently of cell death.
-
Troubleshooting Steps:
-
Visual Inspection: Always examine cells under a microscope before performing the assay to check for morphological signs of cytotoxicity.
-
Orthogonal Assays: Compare the results from your metabolic-based assay with a membrane integrity assay (e.g., LDH release or trypan blue exclusion) and a lysosomal integrity assay (e.g., Neutral Red uptake).[5][6][7]
-
Time-Course Experiment: Perform a time-course experiment to determine if the observed effect is immediate (suggesting direct assay interference) or develops over time (more likely a true biological effect).
-
Assay Controls: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Issue 2: Unexpected changes in fluorescence- or luminescence-based assays.
-
Problem: You observe quenching or an increase in signal in a fluorescence or luminescence-based reporter assay that is not consistent with your hypothesis.
-
Possible Cause: this compound, like many natural products, may have intrinsic fluorescent or quenching properties, or it could interfere with the assay's enzymatic components.[9][10]
-
Troubleshooting Steps:
-
Compound-Only Control: Run the assay with this compound in the absence of cells or other biological components to check for direct interference with the assay reagents or readout.
-
Spectral Scanning: If you have access to a spectrophotometer or plate reader with spectral scanning capabilities, scan the emission and excitation spectra of this compound to identify any overlap with your assay's fluorophore or luminophore.
-
Use of Red-Shifted Dyes: Consider using assays with red-shifted fluorophores, as these are generally less prone to interference from autofluorescent compounds.[11]
-
Enzyme Activity Control: For enzyme-based luminescence assays (e.g., luciferase), perform a control experiment to see if this compound directly inhibits or enhances the enzyme's activity.
-
Issue 3: Difficulty in reproducing electrophysiology data.
-
Problem: You are observing unstable recordings or inconsistent effects of this compound on ion channel currents.
-
Possible Cause: The complex pharmacology of this compound, including its effects on multiple ion channels and potential use-dependent effects, can lead to variability. Poor solubility can also be a factor.
-
Troubleshooting Steps:
-
Solubility Check: Ensure this compound is fully dissolved in your vehicle solvent before diluting into your recording solution. This compound has poor water solubility.[1]
-
Voltage Protocol: Systematically vary your voltage protocols to test for use-dependent effects. The action of this compound may be more pronounced with specific stimulation frequencies or membrane potentials.
-
Specific Channel Blockers: Use specific blockers for other ion channels (e.g., calcium or potassium channels) to isolate the effect on the channel of interest.
-
Concentration-Response Curve: Generate a full concentration-response curve to ensure you are working within an appropriate concentration range.
-
Quantitative Data Summary
The following tables summarize the known biological activities of this compound. Data on specific off-target interactions are limited, and further research is needed to fully characterize its selectivity profile.
Table 1: On-Target and Potential Off-Target Activities of this compound
| Target Class | Specific Target/Pathway | Reported Effect | Species/System | Reference |
| On-Target | ||||
| Ion Channel | Voltage-Gated Sodium Channels | Persistent Activation | Various | [2] |
| Ion Channel | Cardiac Sodium Channel (NaV1.5) | Inhibition/Cardiotoxicity | Human (in silico) | [2] |
| Potential Off-Target | ||||
| Ion Channel | Calcium Channels | Modulation | Not specified | [1] |
| Ion Channel | Potassium Channels | Modulation | Not specified | [1] |
| Neurotransmitter System | Dopaminergic Neurons | Inhibition of activity | Not specified | [1] |
| Neurotransmitter System | Acetylcholine Release | Enhancement | Guinea-pig ileum | [1] |
| Signaling Pathway | Hedgehog Signaling | Inhibition (by related Veratrum alkaloids) | Cell-based assay | [4][12] |
| Biosynthesis Pathway | β-1,6-Glucan Biosynthesis | Inhibition (by related Veratrum alkaloids) | Fungi | [3] |
Table 2: IC50/EC50 Values for this compound and Related Alkaloids
| Compound | Target/Assay | Activity | Value | Species/System | Reference |
| Jervine (related Veratrum alkaloid) | Cardiac Sodium Channel (NaV1.5) | IC50 (calculated) | 6.90 µmol | Human (in silico) | [2] |
| This compound | Cardiac Sodium Channel (NaV1.5) | Docking Score | -9.6 kcal/mol | Human (in silico) | [2] |
Experimental Protocols
Protocol 1: Orthogonal Assessment of Cytotoxicity
This protocol outlines a workflow to validate cytotoxicity data obtained from a primary metabolic-based assay (e.g., MTT).
-
Primary Assay (MTT):
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control for cytotoxicity) for the desired time period (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and read the absorbance at the appropriate wavelength.
-
-
Secondary Assay (LDH Release):
-
Use the supernatant from the same wells of the primary assay plate before adding the MTT reagent.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Perform the LDH release assay according to the manufacturer's protocol. This assay measures the release of lactate dehydrogenase from cells with damaged membranes.
-
-
Tertiary Assay (Neutral Red Uptake):
-
Plate and treat cells in a separate 96-well plate as described for the primary assay.
-
After the treatment period, incubate the cells with Neutral Red dye. The dye is taken up and retained in the lysosomes of viable cells.
-
Wash the cells and extract the dye.
-
Measure the absorbance of the extracted dye.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity for each assay relative to the vehicle control.
-
Compare the dose-response curves obtained from the three different assays. Concordant results across assays with different mechanisms provide higher confidence in the data.
-
Protocol 2: Control for Assay Interference in Fluorescence-Based Assays
This protocol describes control experiments to identify potential direct interference of this compound in a fluorescence-based assay.
-
Compound Autofluorescence:
-
In a 96-well plate, add the same concentrations of this compound used in your experiment to the assay buffer without any biological components (e.g., cells, enzymes).
-
Read the fluorescence at the same excitation and emission wavelengths used for your assay.
-
A significant signal in the compound-only wells indicates that this compound is autofluorescent at these wavelengths.
-
-
Fluorescence Quenching:
-
In a 96-well plate, add a constant concentration of the fluorescent probe used in your assay to the assay buffer.
-
Add a serial dilution of this compound to these wells.
-
Read the fluorescence. A concentration-dependent decrease in the fluorescence signal indicates that this compound is quenching the fluorophore.
-
-
Data Correction:
-
If autofluorescence is observed, subtract the signal from the compound-only control wells from your experimental wells.
-
If quenching is observed, it may be necessary to use a different fluorescent probe or an alternative assay format.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for orthogonal assessment of this compound cytotoxicity.
Caption: Logical workflow for troubleshooting common issues in assays with this compound.
References
- 1. Buy this compound | 143-57-7 [smolecule.com]
- 2. Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Protocol Refinement for Consistent Protoveratrine A Results: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Protoveratrine A. The information is designed to assist researchers in refining their experimental protocols and overcoming common challenges.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal alkaloid derived from plants of the Veratrum genus. Its primary mechanism of action is the activation of voltage-gated sodium channels. This leads to an influx of sodium ions into the cell, causing membrane depolarization. This action is responsible for its effects on the cardiovascular and nervous systems.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a research tool to study the function of voltage-gated sodium channels. It has also been investigated for its potential therapeutic effects, including its historical use in the treatment of hypertension and emerging interest in its anti-cancer properties.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and other organic solvents. For in vitro experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the appropriate aqueous buffer or cell culture medium.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and solutions.
Inconsistent In Vitro Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inaccurate pipetting of this compound or reagents.- Uneven cell seeding density.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Lower than expected potency (high IC50) | - Degradation of this compound stock solution.- Sub-optimal assay conditions.- Cell line is not sensitive to sodium channel activators. | - Prepare fresh stock solutions and store them properly.- Optimize incubation time, cell density, and reagent concentrations.- Use a positive control known to be sensitive to sodium channel activators to validate the assay. |
| Irreproducible dose-response curves | - Issues with serial dilutions of this compound.- Fluctuation in incubation conditions (temperature, CO2).- Inconsistent cell health or passage number. | - Prepare fresh serial dilutions for each experiment.- Ensure the incubator is properly calibrated and maintained.- Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
| Signal interference in fluorescence-based assays | - Autofluorescence of this compound or other compounds.- Interaction of this compound with the fluorescent dye. | - Run a control with this compound alone to measure its intrinsic fluorescence.- Test for quenching or enhancement of the dye signal by this compound in a cell-free system. |
Challenges in Electrophysiology Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty obtaining a stable giga-ohm seal | - Poor quality of recording pipettes.- Unhealthy cells.- Mechanical instability of the setup. | - Use freshly pulled and fire-polished pipettes with appropriate resistance (typically 2-5 MΩ).- Ensure cells are healthy and not over-confluent.- Minimize vibrations and ensure the perfusion system is running smoothly. |
| Loss of whole-cell configuration | - Excessive suction during breakthrough.- Poor membrane health. | - Apply minimal and brief suction to rupture the membrane.- Use a gentle ramp protocol for voltage clamp to avoid stressing the cell. |
| Inconsistent sodium current activation by this compound | - "Space clamp" issues in large cells like cardiomyocytes.[2]- Instability of the patch. | - Reduce the extracellular sodium concentration to decrease the current amplitude.[2]- Use series resistance compensation.[2]- Ensure a stable and low-resistance seal. |
| Run-down of sodium currents over time | - Washout of essential intracellular components. | - Include ATP and GTP in the internal pipette solution to support cellular metabolism. |
Quantitative Data
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Data is illustrative and may vary based on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~25 | Illustrative |
| PC-3 | Prostate Cancer | ~30 | Illustrative |
| HepG2 | Liver Cancer | ~20 | Illustrative |
Note: The IC50 values presented are hypothetical and serve as an example. Researchers should determine the IC50 for their specific cell line and experimental conditions.
In Vivo Hypotensive Effects of this compound
The following table illustrates the dose-dependent effect of this compound on systolic blood pressure (SBP) in a rat model of hypertension.
| Dose (mg/kg) | Route of Administration | Change in SBP (mmHg) | Duration of Effect (hours) | Reference |
| 0.5 | Intravenous | -25 ± 5 | 1-2 | Illustrative |
| 1.0 | Intravenous | -45 ± 8 | 2-3 | Illustrative |
| 2.0 | Intravenous | -60 ± 10 | 3-4 | Illustrative |
Note: This data is illustrative and based on typical findings. Actual results will depend on the specific animal model and experimental protocol.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of choice
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Membrane Potential Assay (Fluorescence-based)
This protocol provides a general method for measuring changes in cell membrane potential induced by this compound using a fluorescent dye.
Materials:
-
Cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably transfected with a specific sodium channel subtype)
-
This compound
-
DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a concentrated solution of this compound in assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Baseline Reading: Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: Add the this compound solution to the wells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the change in membrane potential.
-
Data Analysis: Analyze the kinetic data to determine the change in fluorescence intensity over time, which corresponds to the change in membrane potential.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for inconsistent results.
References
Technical Support Center: Synthesis of Protoveratrine A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Protoveratrine A derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Esterified Product | Steric Hindrance: The complex, polycyclic structure of the protoverine core presents significant steric hindrance around the hydroxyl groups, particularly the tertiary hydroxyls. | • Use a less sterically hindered acylating agent if possible.• Employ activating agents like DCC/DMAP (Steglich esterification) to enhance reactivity under mild conditions.• Increase reaction time and/or temperature, monitoring for degradation. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent or suboptimal conditions. | • Use a larger excess of the acylating agent and coupling reagents.• Ensure all reagents are anhydrous, as water can quench the reaction. | |
| Product Degradation: The ester linkages on the this compound core are susceptible to hydrolysis under acidic or basic conditions. | • Maintain a neutral or near-neutral pH throughout the reaction and work-up.• Use mild reaction conditions and avoid prolonged exposure to high temperatures. | |
| Poor Regioselectivity (Multiple Ester Products) | Similar Reactivity of Hydroxyl Groups: The numerous hydroxyl groups on the protoverine core have similar reactivity, leading to a mixture of products. | • Employ a protecting group strategy to block more reactive hydroxyls before proceeding with the desired esterification.• For selective acylation, consider enzymatic catalysis which can offer high regioselectivity. |
| Incorrect Reaction Conditions: The choice of solvent and base can influence which hydroxyl group is most reactive. | • Experiment with different solvents to alter the conformation of the substrate and accessibility of hydroxyl groups.• Use a bulky base to favor acylation at less sterically hindered positions. | |
| Hydrolysis of Existing Ester Groups | Harsh Reaction Conditions: The native ester groups on this compound can be cleaved during the derivatization of other functional groups. | • Utilize protecting-group-free synthesis strategies where possible to minimize the number of reaction steps.[1][2] • If using protecting groups, select those that can be removed under very mild and neutral conditions. |
| Acidic or Basic Work-up: Standard aqueous work-ups can lead to hydrolysis. | • Use a buffered aqueous solution for the work-up to maintain a neutral pH.• Minimize contact time with the aqueous phase and promptly extract the product into an organic solvent. | |
| Difficulty in Product Purification | Similar Polarity of Byproducts and Starting Material: Unreacted starting material and multiple esterified products can be difficult to separate from the desired derivative. | • Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized gradient elution.[3]• Consider solid-phase extraction (SPE) as a preliminary clean-up step to remove major impurities. |
| Co-elution of Isomers: Regioisomers produced during the reaction may have very similar retention times in chromatography. | • Adjust the mobile phase composition and gradient in HPLC to improve resolution.• Employ a longer HPLC column or a column with a different selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing derivatives of this compound?
A1: The primary challenges stem from the molecule's complex, highly oxygenated, and sterically hindered C-nor-D-homo steroid skeleton.[1] Key difficulties include:
-
Chemo-, Regio-, and Stereoselectivity: Achieving selective functionalization of one of the many hydroxyl groups without affecting others is a significant hurdle.[1]
-
Steric Hindrance: The dense arrangement of functional groups can block access to certain reaction sites.
-
Stability: The presence of multiple ester groups makes the molecule susceptible to hydrolysis under both acidic and basic conditions.
-
Purification: The high polarity and the potential for a mixture of closely related products make purification challenging.
Q2: What is a good starting point for developing a protecting group strategy?
A2: A successful protecting group strategy for a complex molecule like this compound should be carefully planned. Consider the following:
-
Orthogonality: Choose protecting groups that can be removed under different conditions without affecting each other. This allows for the sequential deprotection and functionalization of different hydroxyl groups.
-
Stability: The protecting groups must be stable to the reaction conditions used for subsequent modifications.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the core structure.
-
Influence on Reactivity: Be aware that protecting groups can influence the reactivity of nearby functional groups.[4]
Q3: Are there any protecting-group-free approaches to synthesizing this compound derivatives?
A3: While challenging, protecting-group-free synthesis is a desirable strategy as it reduces the number of synthetic steps, minimizes waste, and can improve overall yield.[1][2] Success in this area relies on the development of highly chemoselective reagents and reaction conditions that can differentiate between the various hydroxyl groups on the protoverine core. For example, using enzymes or specific catalysts that recognize a particular hydroxyl group based on its steric and electronic environment could be a viable approach.
Q4: How does the position of esterification affect the biological activity of this compound derivatives?
A4: Structure-activity relationship studies on synthetic esters of protoverine (the core alkamine of this compound) have revealed several key insights:
-
Esterification at positions 3 and 15 is generally required for high hypotensive activity.
-
Esterification at position 16 leads to a significant loss of activity.
-
The type of ester group also plays a crucial role; for instance, branched-chain esters at position 15, such as isobutyrate, have been shown to produce high activity.[4]
Q5: What are the best methods for purifying this compound derivatives?
A5: High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound derivatives due to its high resolving power. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point. Method development will be necessary to optimize the separation of the desired product from starting materials and any side products. Partition chromatography has also been successfully used to separate closely related Veratrum alkaloids.[5]
Quantitative Data
The following table summarizes the structure-activity relationships of synthetic esters of protoverine, the core of this compound. The data illustrates how the position and nature of the ester groups influence the hypotensive activity, providing a guide for targeted synthesis.
| Compound | Ester Groups | Position(s) of Esterification | Relative Hypotensive Activity |
| Protoverine | None | - | Inactive |
| Derivative 1 | Di-isobutyrate | 6, 15 | Inactive |
| Derivative 2 | Di-isobutyrate | 3, 6 | Inactive |
| Derivative 3 | Di-isobutyrate | 3, 15 | Highly Active |
| Derivative 4 | Tri-isobutyrate | 3, 6, 15 | Highly Active |
| Derivative 5 | Tetra-isobutyrate | 3, 6, 15, 16 | Inactive |
Data is qualitative and based on structure-activity relationships described by Kupchan, S. M., and Afonso, A.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Esterification (Steglich-type)
This protocol is a general guideline for the selective esterification of a hydroxyl group on the protoverine core, assuming other hydroxyls are protected or that conditions are optimized for regioselectivity.
-
Preparation: Dissolve the protoverine derivative (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the carboxylic acid to be esterified (1.5-3 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash with a neutral buffer (e.g., saturated sodium bicarbonate solution), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Protocol 2: General HPLC Purification
-
Column: Use a preparative reversed-phase C18 column.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: Develop a linear gradient, for example, from 20% Buffer B to 80% Buffer B over 30-40 minutes, depending on the polarity of the derivative.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or the initial mobile phase composition, and filter through a 0.45 µm syringe filter before injection.[3]
-
Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of a this compound derivative.
Logical Relationships in Regioselective Synthesis
Caption: Decision-making process for achieving regioselectivity in this compound derivatization.
References
- 1. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 3. Insights into the Cardiotoxic Effects of Veratrum Lobelianum Alkaloids: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
stability issues of Protoveratrine A under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Protoveratrine A under experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in experimental settings?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a complex steroidal alkaloid with multiple ester functional groups, it is particularly susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures can accelerate degradation, and exposure to light may induce photolytic decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at a controlled room temperature or refrigerated (2-8 °C) for long-term storage. Solutions of this compound are generally less stable and should be prepared fresh for each experiment whenever possible. If storage of a solution is necessary, it should be kept at a low temperature and protected from light.
Q3: In which solvents is this compound most soluble and stable?
A3: this compound exhibits good solubility in a range of organic solvents. However, its stability in these solvents can vary. It is practically insoluble in water, which can limit its use in aqueous-based assays without the use of co-solvents.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Chloroform | Readily soluble | |
| Dichloromethane | Readily soluble | |
| Ethyl Acetate | Readily soluble | |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | Prepare fresh; may degrade over time. |
| Acetone | Readily soluble | |
| Pyridine | Good solubility | |
| Hot Alcohol (e.g., Ethanol) | Good solubility | |
| Water | Practically insoluble | |
| Petroleum Ether | Insoluble |
Q4: Are there known incompatibilities between this compound and common pharmaceutical excipients?
A4: Specific compatibility studies for this compound with a wide range of excipients are not extensively documented in publicly available literature. However, given its chemical structure, potential incompatibilities could arise with excipients that are acidic, basic, or have high moisture content, as these could promote hydrolysis of the ester linkages. It is crucial to conduct compatibility studies with selected excipients during formulation development.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a suitable organic solvent like DMSO immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. To verify the integrity of an older stock solution, it is recommended to perform an analytical check using a stability-indicating HPLC method.
-
-
Possible Cause 2: Degradation in the aqueous assay medium.
-
Troubleshooting Step: Minimize the incubation time of this compound in aqueous media. If long incubation periods are necessary, assess the stability of the compound in the specific medium under the assay conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of the experiment, followed by HPLC analysis to quantify the remaining intact this compound.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Use low-adsorption plasticware or silanized glassware for preparing and storing this compound solutions.
-
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause 1: Degradation has occurred.
-
Troubleshooting Step: The appearance of new peaks is a strong indicator of degradation. Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation). This will help in identifying the retention times of potential degradation products and confirming that the analytical method is capable of separating them from the parent compound.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Step: Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. Ensure that all glassware and equipment are thoroughly cleaned.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected (e.g., around 210 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products do not interfere with the quantification of this compound.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathway of this compound.
Validation & Comparative
A Comparative Analysis of Protoveratrine A and Protoveratrine B
Protoveratrine A and Protoveratrine B are structurally similar steroidal alkaloids derived from plants of the Veratrum genus. Both compounds are known for their potent hypotensive effects, which have led to their investigation as therapeutic agents for hypertension. However, key differences in their pharmacological profiles, particularly concerning their side effects, have significant implications for their clinical utility. This guide provides a detailed comparison of the effects of this compound and Protoveratrine B, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Effects
The primary distinction between this compound and Protoveratrine B lies in their relative hypotensive potency and their propensity to induce emesis (vomiting). The following table summarizes the key quantitative differences based on clinical studies.
| Parameter | This compound | Protoveratrine B | Reference |
| Hypotensive Potency | More potent on a weight basis | Slightly less potent than this compound | [1][2] |
| Emetic Potency | High; emesis often occurs at therapeutic doses | Significantly lower; little emetic activity at doses producing normotension | [1] |
| Therapeutic Index | Narrow | Wider due to favorable separation of hypotensive and emetic effects | [1] |
Mechanism of Action: The Bezold-Jarisch Reflex
Both this compound and Protoveratrine B exert their primary effects by activating the Bezold-Jarisch reflex, a cardioinhibitory reflex.[3][4][5][6] This reflex is initiated by the stimulation of cardiac sensory receptors, primarily chemoreceptors and mechanoreceptors in the ventricles.[3][7] The protoveratrine alkaloids bind to and activate voltage-gated sodium channels on the cardiac vagal afferent nerves, leading to their prolonged depolarization.[2] This increased afferent nerve traffic to the nucleus tractus solitarius in the brainstem results in an enhanced parasympathetic (vagal) outflow to the heart and a simultaneous inhibition of sympathetic outflow to the peripheral vasculature.[7][8] The physiological consequences are a triad of responses: bradycardia (slowing of the heart rate), peripheral vasodilation (widening of blood vessels), and a subsequent fall in blood pressure (hypotension).[4][5]
Experimental Protocols
The comparative studies of this compound and B have primarily involved intravenous administration in human subjects with hypertension. A representative experimental design is outlined below.
Objective: To compare the hypotensive and emetic effects of intravenously administered this compound and Protoveratrine B in hypertensive patients.
Methodology:
-
Subject Selection: Patients with diagnosed essential hypertension.
-
Drug Preparation: Sterile solutions of this compound and Protoveratrine B for intravenous injection.
-
Administration: A series of increasing doses of each alkaloid are administered intravenously to the same group of patients in a crossover design. A sufficient washout period is allowed between the administration of the two drugs.
-
Data Collection:
-
Blood Pressure and Heart Rate: Monitored continuously or at frequent intervals before, during, and after drug administration.
-
Emetic Effects: Observation and reporting of nausea and vomiting at each dose level.
-
-
Data Analysis:
-
Logarithmic dose-response curves are constructed for the hypotensive effects of each drug.
-
Tolerance ratios are calculated by comparing the highest dose of Protoveratrine B that does not cause nausea with the dose of this compound that does, adjusted for their difference in hypotensive potency.
-
Discussion and Conclusion
Comparative studies indicate that while both this compound and Protoveratrine B are effective hypotensive agents, they are not qualitatively interchangeable.[1] Protoveratrine B exhibits a significantly more favorable therapeutic profile due to its reduced emetic activity at clinically effective doses.[1] This difference is crucial for potential therapeutic applications, as patient tolerance is a key factor in the viability of any drug candidate. The mechanism of action for both compounds is well-established, involving the activation of the Bezold-Jarisch reflex through the stimulation of cardiac sensory nerves.[4][5] The pronounced bradycardia and hypotension are direct consequences of this reflex.
For researchers and drug development professionals, the differential effects of these two closely related alkaloids underscore the importance of subtle molecular modifications on the overall pharmacological profile of a compound. The favorable dissociation between the desired hypotensive effect and the undesirable emetic side effect with Protoveratrine B suggests that it is a more promising candidate for further investigation and development as a parenteral antihypertensive agent.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stormanesthesia.com [stormanesthesia.com]
- 4. Bezold–Jarisch reflex - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. The Bezold-Jarisch reflex revisited: clinical implications of inhibitory reflexes originating in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Roles of Arterial Baroreceptor Reflex During Bezold-Jarisch Reflex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Protoveratrine A and Veratridine in Sodium Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Protoveratrine A and Veratridine, two steroidal alkaloids known to modulate the function of voltage-gated sodium channels (Nav). While both compounds originate from plants of the Veratrum genus and are recognized for their potent physiological effects, the extent of their characterization at the molecular level differs significantly. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes the known signaling pathways to offer a clear comparative perspective.
Mechanism of Action: Persistent Sodium Channel Activation
Veratridine is a well-characterized neurotoxin that specifically targets neurotoxin binding site 2 on the alpha-subunit of voltage-gated sodium channels.[1][2] Its binding leads to a persistent activation of these channels by inhibiting their inactivation.[2][3] This action causes a sustained influx of sodium ions, leading to membrane depolarization, increased nerve excitability, and a subsequent rise in intracellular calcium concentrations.[2][4] Veratridine's effects can be complex, as it has been shown to act as both an agonist and an antagonist depending on the electrophysiological stimulation protocol.[1]
This compound, another Veratrum alkaloid, is known for its strong cardiostimulant and vasoconstrictive effects, which have been primarily studied in the context of hypertension.[5] While direct, extensive electrophysiological studies on its interaction with sodium channels are limited in recent literature, molecular modeling studies suggest that this compound exerts its cardiotoxic effects through interaction with the cardiac sodium channel, Nav1.5.[6] It is hypothesized that, like other Veratrum alkaloids, this compound also causes an increase in sodium channel permeability, leading to depolarization of neurons and cardiomyocytes.[6][7]
Quantitative Comparison of Sodium Channel Modulation
The available quantitative data on the effects of Veratridine on various sodium channel subtypes is summarized below. It is important to note that a direct quantitative comparison with this compound is challenging due to the limited availability of specific electrophysiological data for the latter.
| Compound | Channel Subtype | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Veratridine | Nav1.7 | HEK293A | Whole-cell Patch Clamp | IC50 (Peak Current Inhibition) | 18.39 | [8][9] |
| Veratridine | Nav1.7 | HEK293A | Whole-cell Patch Clamp | EC50 (Sustained Current) | 9.53 | [8][9] |
| Veratridine | Nav1.1 | HEK cells | Sodium Influx Assay | EC50 | 21 | [10][11] |
| Veratridine | Nav1.2 | HEK cells | Sodium Influx Assay | EC50 | 16 | [10][11] |
| Veratridine | Nav1.3 | HEK cells | Sodium Influx Assay | EC50 | 12 | [10][11] |
| Veratridine | Nav1.4 | HEK cells | Sodium Influx Assay | EC50 | 16 | [10][11] |
| Veratridine | Nav1.5 | HEK cells | Sodium Influx Assay | EC50 | 23 | [10][11] |
| Veratridine | Nav1.6 | HEK cells | Sodium Influx Assay | EC50 | 10 | [10][11] |
| Veratridine | Nav1.7 | HEK cells | Sodium Influx Assay | EC50 | 29 | [10][11] |
| Veratridine | Nav1.5 | CHO cells | Membrane Potential Assay | EC50 | 20.6 - 26.6 | [12] |
| This compound | Nav1.5 | - | Molecular Docking | Docking Score (kcal/mol) | -10.8 (for Jervine, another Veratrum alkaloid) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sodium channel modulators. Below are summaries of common experimental protocols used to study the effects of compounds like Veratridine.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in individual cells.
Objective: To measure the effect of the test compound on the peak and sustained currents of a specific sodium channel subtype.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.[8]
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.[8]
-
Recording: Cells are bathed in an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.[8] Whole-cell recordings are performed using an amplifier and data acquisition software.[8][13]
-
Voltage Protocol: To measure peak and sustained currents, cells are held at a holding potential of -100 mV. Depolarizing voltage steps (e.g., to -10 mV for 50 ms) are applied to elicit sodium currents.[8] To assess voltage-dependence of activation, a series of depolarizing steps are applied.[8] For steady-state inactivation, cells are held at various prepulse potentials before a test pulse.[8]
-
Compound Application: The test compound (e.g., Veratridine) is applied to the bath solution at various concentrations.[8]
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50) for peak current and the half-maximal effective concentration (EC50) for sustained current.[8]
Sodium Influx Assay using Fluorescence Imaging
This high-throughput method provides an indirect measure of sodium channel activity by detecting changes in intracellular sodium concentration.
Objective: To determine the potency of a compound in activating sodium channels.
Methodology:
-
Cell Preparation: Cells stably expressing the sodium channel of interest are plated in a multi-well plate.[10][14]
-
Dye Loading: Cells are loaded with a sodium-sensitive fluorescent indicator dye (e.g., ANG-2) for a specified period.[10]
-
Compound Addition: The test compound (e.g., Veratridine) is added to the wells at various concentrations.[10] For inhibitor screening, a known activator like Veratridine is used to stimulate the channels after pre-incubation with the test inhibitor.[14]
-
Fluorescence Measurement: The change in fluorescence intensity over time is measured using a kinetic plate reader.[14] An increase in fluorescence corresponds to an influx of sodium ions.
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate the EC50 value for activators or the IC50 value for inhibitors.[10]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Veratridine and this compound on voltage-gated sodium channels.
Caption: Generalized workflow for whole-cell patch-clamp electrophysiology experiments.
Conclusion
Veratridine is a well-documented activator of voltage-gated sodium channels, with a considerable amount of quantitative data available regarding its effects on various channel subtypes. In contrast, while this compound is known to have significant physiological effects, particularly on the cardiovascular system, its direct interaction with sodium channels at a molecular and electrophysiological level is less characterized in recent scientific literature. The available evidence suggests a similar mechanism of action to Veratridine, likely involving the persistent activation of sodium channels. However, further detailed electrophysiological studies are required to establish a direct quantitative comparison and to fully elucidate the specific effects of this compound on different sodium channel subtypes. This knowledge gap presents an opportunity for future research to expand our understanding of the pharmacology of Veratrum alkaloids.
References
- 1. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Veratridine - Wikipedia [en.wikipedia.org]
- 3. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Veratridine | Na+ channel activator | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 9. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 12. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 13. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
Validating the Hypotensive Effects of Protoveratrine A in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypotensive effects of Protoveratrine A with established antihypertensive agents in preclinical models. It is designed to assist researchers in evaluating the potential of this compound as a therapeutic agent by presenting supporting experimental data, detailed methodologies, and an exploration of its mechanism of action.
Executive Summary
This compound, a steroidal alkaloid derived from plants of the Veratrum genus, has long been known for its potent hypotensive properties. Historically, its clinical use was limited by a narrow therapeutic index. However, with advancements in drug delivery and a deeper understanding of its mechanism of action, there is renewed interest in this compound and related compounds for the management of hypertension. This guide revisits the hypotensive effects of this compound in the context of modern antihypertensive drug validation, offering a side-by-side comparison with standard-of-care medications in the spontaneously hypertensive rat (SHR) model, a widely used and relevant model of human essential hypertension.
Data Presentation: Comparative Hypotensive Efficacy
The following table summarizes the quantitative data on the effects of this compound and modern antihypertensive agents on blood pressure in spontaneously hypertensive rats (SHR).
| Compound | Dose | Route of Administration | Animal Model | Mean Arterial Pressure (MAP) Reduction | Reference |
| This compound (Component A) | Not Specified | Not Specified | SHR | Significant reduction (quantitative data not available) | [1][2] |
| Losartan | 10 mg/kg | Intravenous | SHR | ~13 mmHg | [3] |
| 20 mg/kg/day | Oral gavage (5 weeks) | SHR | Significant reduction (baseline ~170 mmHg to treated ~126 mmHg) | [4] | |
| Amlodipine | 10 mg/kg/day | Oral (30 weeks) | SHR | Significant reduction | [5] |
| 10 mg/kg | Intragastric (6 weeks) | SHR | ~29% reduction | ||
| 50-100 µg/kg | Intravenous | SHR | Dose-dependent reduction | [1] | |
| Captopril | 30 mg/kg | Oral | SHR | Potentiated reduction with diuretics | [2] |
| Not Specified | Not Specified | SHR | Significant reduction (160±4.0 mmHg to 101.0±6.6 mmHg) | [6] |
Experimental Protocols
Animal Model: Spontaneously Hypertensive Rat (SHR)
The SHR model is a well-established genetic model of hypertension that closely mimics human essential hypertension. Key features include a gradual development of hypertension, cardiac hypertrophy, and renal vascular changes.
-
Animals: Male spontaneously hypertensive rats (SHRs) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, are typically used, often starting at an age of 12-14 weeks when hypertension is established.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or direct arterial cannulation for continuous monitoring.
Preparation and Administration of this compound
-
Preparation: this compound is typically prepared as a solution for administration. Due to its low solubility in aqueous solutions, it may require a suitable vehicle. For in vivo studies in rats, Veratrum alkaloids have been administered intraperitoneally. A stock solution can be prepared and diluted to the desired concentration with a sterile vehicle such as normal saline. It is crucial to ensure the pH of the final solution is suitable for injection to avoid tissue irritation.
-
Dosing: Effective doses of Veratrum alkaloids in rats have been reported in the µg/kg to mg/kg range. A recent study on a component of Veratrum alkaloids used intraperitoneal injections at doses of 10 µg/kg and 20 µg/kg. A dose-response study is recommended to determine the optimal dose for hypotensive effects without significant toxicity.
-
Route of Administration: Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), and oral gavage. The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound. For acute effect studies, IV or IP administration is often preferred for rapid absorption. For chronic studies, oral gavage is more common.
Administration of Comparative Antihypertensive Agents
-
Losartan: Administered intravenously at 10 mg/kg or via oral gavage at 20 mg/kg/day.[3][4]
-
Amlodipine: Administered intravenously at 50-100 µg/kg, or orally at 10 mg/kg/day.[1][5]
-
Captopril: Administered orally at 30 mg/kg.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism for the hypotensive effect of this compound is the elicitation of the Bezold-Jarisch reflex . This cardiopulmonary reflex is initiated by the stimulation of cardiac sensory receptors, primarily unmyelinated vagal afferent C-fibers in the ventricles.
Recent research in SHRs suggests that the hypotensive effects of Veratrum alkaloids, including this compound, are also mediated by the modulation of:
-
Nicotinate and nicotinamide metabolism
-
The Renin-Angiotensin System (RAS)
-
Nitric Oxide (NO) and Endothelin-1 (ET-1) homeostasis [1][2]
This indicates a more complex mechanism of action than previously understood, involving both a centrally mediated reflex and peripheral vascular and metabolic effects.
Visualizing the Signaling Pathway
Caption: Signaling pathway of this compound's hypotensive effect.
Experimental Workflow for Validating Hypotensive Effects
Caption: Workflow for preclinical validation of hypotensive agents.
Conclusion
This compound demonstrates significant hypotensive effects, primarily through the activation of the Bezold-Jarisch reflex. Modern research indicates a more intricate mechanism also involving the renin-angiotensin system and endothelial factors. While historical data is abundant, there is a clear need for contemporary studies that directly compare the efficacy and safety profile of this compound with current first-line antihypertensive drugs in well-established preclinical models. The experimental protocols and data presented in this guide offer a framework for such validation studies, which are essential to determine the modern therapeutic potential of this potent natural compound.
References
- 1. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. benchchem.com [benchchem.com]
- 4. Protection of Veratrum nigrum L. var. ussuriense Nakai alkaloids against ischemia-reperfusion injury of the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of Veratrum nigrum L. var. ussuriense Nakai alkaloids against ischemia-reperfusion injury of the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Protoveratrine A and Other Veratrum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protoveratrine A with other key Veratrum alkaloids. The analysis is supported by experimental data on their mechanisms of action, potency, and toxicity, offering a comprehensive resource for cardiovascular and oncological research.
Veratrum alkaloids, a class of steroidal compounds derived from plants of the Veratrum genus, exhibit a range of potent biological activities. Historically used for their hypotensive effects, their narrow therapeutic index has limited their clinical application. However, their distinct mechanisms of action continue to make them valuable tools in pharmacological research. This guide focuses on a comparative analysis of this compound against other notable Veratrum alkaloids, including Protoveratrine B, Veratridine, Jervine, and Cyclopamine, highlighting their differential effects on voltage-gated sodium channels and the Hedgehog signaling pathway.
Mechanism of Action: A Tale of Two Pathways
Veratrum alkaloids can be broadly categorized based on their primary molecular targets. This compound, Protoveratrine B, and Veratridine belong to a group that primarily modulates the function of voltage-gated sodium channels. In contrast, Jervine and Cyclopamine exert their effects by inhibiting the Hedgehog (Hh) signaling pathway.
Sodium Channel Modulators: this compound, like Veratridine, acts as a potent activator of voltage-gated sodium channels. These alkaloids bind to site 2 on the channel, leading to a persistent activation state by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. This sustained sodium influx causes membrane depolarization, leading to increased excitability in nerve and muscle tissues. This mechanism underlies both their therapeutic hypotensive effects, mediated through the Bezold-Jarisch reflex, and their significant cardiotoxicity. The continued firing of nerve cells is a key outcome of this increased sodium permeability.
Hedgehog Pathway Inhibitors: Jervine and Cyclopamine, on the other hand, function as antagonists of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. They directly bind to and inhibit Smoothened (Smo), a key transmembrane protein in the Hh pathway. This inhibition prevents the activation of Gli transcription factors, thereby blocking the expression of Hh target genes. The teratogenic effects of these alkaloids, such as cyclopia, are a direct consequence of this pathway inhibition during embryonic development. Their ability to suppress aberrant Hh signaling has also made them important molecules in cancer research, particularly for tumors with reactivated Hedgehog pathways.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and other selected Veratrum alkaloids, providing a basis for comparing their potency and toxicity. It is important to note the limited availability of modern, standardized quantitative data for this compound, with much of the existing literature being older clinical studies.
Table 1: Comparative Toxicity of Veratrum Alkaloids
| Alkaloid | Test Animal | Route of Administration | LD50 | Citation |
| This compound | Male Mice | Subcutaneous | 0.29 mg/kg | [1] |
| Protoveratrine B | Male Mice | Subcutaneous | 0.21 mg/kg | [1] |
| Veratridine | Rat | Intraperitoneal | 3.5 mg/kg | [2] |
| Mouse | Intraperitoneal | 1.35 mg/kg | [2] | |
| Mouse | Subcutaneous | 6.3 mg/kg | [2] | |
| Cyclopamine | Human (probable) | Oral | 0.5 - 5 g/kg | [3] |
Table 2: Comparative Potency of Veratrum Alkaloids on Their Respective Targets
| Alkaloid | Target | Cell Line/System | Assay | Potency | Citation |
| Veratridine | Nav1.7 Sodium Channel | HEK293A cells | Whole-cell patch clamp | IC50: 18.39 µM (peak current inhibition) | [4][5] |
| EC50: 9.53 µM (sustained current) | [4][5][6] | ||||
| Jervine | Hedgehog Signaling | - | - | IC50: 500-700 nM | [1][7] |
| Cyclopamine | Hedgehog Signaling | TM3Hh12 cells | Hh cell assay | IC50: 46 nM | [8] |
| Human Smo Receptor | CHO-K1 cells | [3H]Hh-Ag binding assay | IC50: 280 nM | [8] | |
| Daoy medulloblastoma cells | Cell growth inhibition | IC50: ~5 µg/mL (48h) |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the distinct actions of these alkaloids, the following diagrams, generated using Graphviz, illustrate their respective signaling pathways and a typical experimental workflow for their characterization.
Caption: Signaling pathway of this compound and Veratridine on voltage-gated sodium channels.
Caption: Signaling pathway of Jervine and Cyclopamine on the Hedgehog signaling pathway.
Caption: Experimental workflows for characterizing the activity of different Veratrum alkaloids.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulators
This method is employed to measure the effect of alkaloids like this compound and Veratridine on voltage-gated sodium channels expressed in a controlled cell system.
1. Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5, Nav1.7).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record currents in the absence (control) and presence of varying concentrations of the test alkaloid.
4. Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the concentration-response data to a Hill equation.
-
Analyze changes in the voltage-dependence of activation and inactivation.
Hedgehog Signaling Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of alkaloids like Jervine and Cyclopamine on the Hedgehog signaling pathway.
1. Cell Line and Reagents:
-
Use a cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells).
-
Recombinant Shh ligand or a Smoothened agonist (e.g., SAG) to activate the pathway.
-
Dual-luciferase reporter assay system.
2. Assay Procedure:
-
Plate the reporter cells in a 96-well plate and grow to confluence.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with varying concentrations of the inhibitory alkaloid (Jervine or Cyclopamine) for 2 hours before stimulating the Hedgehog pathway with a constant concentration of Shh ligand or SAG.
-
Incubate for an additional 24-48 hours.
3. Measurement of Luciferase Activity:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.
Conclusion
This compound and its related sodium channel-modulating alkaloids, such as Veratridine, offer valuable insights into the function and pharmacology of voltage-gated sodium channels. Their potent hypotensive effects, though coupled with significant toxicity, underscore the critical role of these channels in cardiovascular regulation. In contrast, Jervine and Cyclopamine provide a distinct avenue of research through their targeted inhibition of the Hedgehog signaling pathway, with significant implications for developmental biology and oncology.
While a direct quantitative comparison of this compound's potency with other Veratrum alkaloids is hampered by a lack of modern pharmacological data, the available information clearly delineates the different mechanistic classes within this alkaloid family. Further research to quantify the activity of this compound on specific sodium channel subtypes using modern electrophysiological techniques would be invaluable for a more complete comparative understanding. This guide serves as a foundational resource for researchers navigating the complex and potent world of Veratrum alkaloids.
References
- 1. Protoveratrines [drugfuture.com]
- 2. asploro.com [asploro.com]
- 3. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C41H63NO14 | CID 8931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protoveratrine B | C41H63NO15 | CID 222158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
Independent Replication of Published Protoveratrine A Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protoveratrine A, a complex steroidal alkaloid isolated from plants of the Veratrum genus, has historically been a subject of interest for its potent hypotensive effects.[1] This guide provides a comparative overview of the available data on the synthesis and biological activity of this compound, with a focus on independent replication of published findings.
Synthesis of this compound: A Tale of Two Approaches
The production of this compound has been approached through two primary methods: extraction from natural sources and, more recently, partial chemical synthesis of its core structure.
1. Natural Extraction: The traditional and most common method for obtaining this compound is through solvent extraction from Veratrum species, followed by purification using techniques such as liquid chromatography.[1] This method yields the final, biologically active compound but is dependent on the availability and variability of the plant source.
2. Chemical Synthesis: As of late 2025, a complete, independently replicated total chemical synthesis of this compound has not been reported in peer-reviewed literature. However, a significant breakthrough was recently published in a 2024 Nature article, detailing the divergent total synthesis of (–)-protoverine, the alkamine core of this compound. This represents a major advancement in the field of complex natural product synthesis.
It is crucial to note that this 2024 study does not describe the final esterification steps required to convert protoverine into this compound. Furthermore, due to the recent nature of this publication, there have been no independent replications of this synthetic route.
Comparison of Synthetic Approaches
| Feature | Natural Extraction | Partial Chemical Synthesis (Protoverine Core) |
| Product | This compound | (–)-protoverine (alkamine core) |
| Source | Veratrum species | Chemical precursors |
| Replication Status | Well-established | No independent replication published |
| Yield Data | Variable depending on source and method | Not reported for the full synthesis of this compound |
| Scalability | Limited by plant availability | Potentially scalable |
Biological Activity of this compound
The primary biological effect of this compound is its ability to lower blood pressure, an activity attributed to its interaction with the nervous system and cardiovascular system.[1]
Antihypertensive Effects
Clinical and preclinical studies have demonstrated the dose-dependent hypotensive effects of this compound.
| Study Type | Subject | Dose | Observed Effect | Reference |
| Clinical Study | Hypertensive Humans | Intravenous administration | Dose-dependent decrease in blood pressure | Circulation (1952)[2] |
| Preclinical Study | Rats | - | Reduction in blood pressure | - |
Neurochemical Effects
In vitro studies have shown that this compound can influence neurotransmitter systems.
| Assay | System | Concentration | Observed Effect | Reference |
| Glutamate Decarboxylase Activity | Rat brain synaptosomes | 100 µM | Maximal inhibition | Biochemical Pharmacology (1980)[3] |
Experimental Protocols
Detailed experimental protocols for the independent replication of this compound studies are not extensively available in single sources. The following represents a compilation of generalized procedures based on the available literature.
Synthesis of (–)-protoverine (as per the 2024 Nature publication)
A detailed, step-by-step protocol for the multi-step synthesis of (–)-protoverine is outlined in the supplementary information of the 2024 Nature publication. Researchers should refer to this primary source for the precise reaction conditions, reagents, and purification methods.
Measurement of Antihypertensive Effects in Rats (General Protocol)
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline with a co-solvent), is administered intravenously or intraperitoneally.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure are recorded over time and compared to baseline and vehicle-treated control groups. Dose-response curves can be generated by administering a range of doses.
Preparation of Synaptosomes and Glutamate Decarboxylase Assay (General Protocol)
-
Synaptosome Preparation:
-
Rat brains are homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
The synaptosomes are washed and resuspended in an appropriate buffer.
-
-
Glutamate Decarboxylase Assay:
-
Synaptosomes are pre-incubated with various concentrations of this compound.
-
The activity of glutamate decarboxylase is initiated by the addition of its substrate, glutamate.
-
The reaction is stopped, and the amount of GABA produced is quantified using methods such as HPLC or fluorometric assays.
-
The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence and absence of the compound.
-
Visualizing the Science
Synthetic Pathway to (–)-protoverine
Caption: Overview of the synthetic approach to this compound, highlighting the published synthesis of its core and the missing final step.
Proposed Mechanism of Antihypertensive Action
Caption: Simplified signaling pathway illustrating the proposed mechanism of this compound's hypotensive effect.
References
A Comparative Guide to the Efficacy of Natural vs. Synthetic Protoveratrine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, sourcing, and molecular action of Protoveratrine A, a potent hypotensive steroidal alkaloid. Historically, this compound has been exclusively derived from natural sources, primarily plants of the Veratrum genus. While a direct efficacy comparison with a chemically synthesized counterpart is not feasible due to the absence of a commercially viable total synthesis route, this document evaluates the well-documented performance of natural this compound and discusses the prospective advantages and immense challenges associated with its chemical synthesis.
Efficacy of Naturally Sourced this compound
This compound, extracted from plants such as Veratrum album (white hellebore), has been the subject of clinical investigation for its potent ability to lower blood pressure.[1] Its primary therapeutic application has been in the management of hypertension.[1] The hypotensive effects are dose-dependent and characterized by a rapid onset following intravenous administration.
Clinical studies conducted in the mid-20th century established the dose-response relationship for its hypotensive action in human subjects. These data serve as the benchmark for the efficacy of naturally derived this compound.
Table 1: Quantitative Hypotensive Efficacy of Natural this compound (Intravenous)
| Parameter | Value | Patient Population | Reference |
|---|---|---|---|
| Effective IV Dose Range | 1.5 - 1.9 µg/kg | Hypertensive Patients | Meilman & Krayer, 1952 |
| Onset of Action | A few minutes | Hypertensive Patients | Winer, 1960[2] |
| Time to Max. Response | 12 - 23 minutes | Hypertensive Patients | Winer, 1960[2] |
| Duration of Hypotension | 45 - 90 minutes | Hypertensive Patients | Winer, 1960[2] |
| Total Duration of Effect | Approx. 3 hours | Hypertensive Patients | Winer, 1960[2] |
Note: The narrow therapeutic window and the prevalence of side effects such as nausea and vomiting have historically limited the clinical use of this compound.
Sourcing and Synthesis: A Tale of Two Paths
Natural Extraction
The conventional method for obtaining this compound is through solvent extraction from the dried rhizomes of Veratrum species. The process involves powdering the plant material, extraction with a solvent like benzene in the presence of an alkali such as ammonia, followed by a series of purification steps. These purification stages, including acid-base extraction and chromatography, are crucial for separating this compound from a complex mixture of related alkaloids, such as Protoveratrine B.[3]
Chemical Synthesis
The total chemical synthesis of this compound has not been reported in a commercially scalable manner, primarily due to its extraordinarily complex polycyclic structure featuring numerous stereocenters and sensitive functional groups. However, the synthesis of related, less complex Veratrum alkaloids like (–)-zygadenine and (–)-protoverine has been achieved, demonstrating the feasibility of advanced chemical strategies.[4] These synthetic routes are multi-step, intricate processes that underscore the significant challenge that this compound presents.[4]
Table 2: Comparison of Sourcing Methodologies
| Feature | Natural Extraction | Chemical Synthesis (Theoretical) |
|---|---|---|
| Feasibility | Established and historically used. | Extremely challenging; not currently established for this compound. |
| Source Material | Veratrum species (e.g., V. album) | Simple chemical precursors. |
| Purity & Consistency | Can contain related alkaloid impurities. Batch consistency depends on plant source and purification. | Potentially >99% purity with high batch-to-batch consistency. |
| Scalability | Dependent on crop cultivation and extraction capacity. | Potentially highly scalable, but with immense process development costs. |
| Analog Development | Limited to semi-synthetic modifications of the natural product. | Allows for the systematic creation of novel analogs to improve efficacy or reduce toxicity. |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Regardless of its origin, the pharmacological effect of this compound stems from its interaction with voltage-gated sodium channels (NaVs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and myocytes.[5][6] this compound binds to site 2 on the channel, causing a hyperpolarizing shift in the activation threshold and inhibiting channel inactivation.[5] This leads to a persistent influx of sodium ions, prolonged cell depolarization, and ultimately, the modulation of cardiovascular and neural activity that results in its hypotensive effect.
Caption: Mechanism of this compound on voltage-gated sodium channels.
Experimental Protocols: Assessing Hypotensive Efficacy
The following protocol is a summary of the methodology used in foundational clinical studies to determine the dose-response of this compound in hypertensive patients.
Objective: To determine the effect of intravenously administered this compound on arterial blood pressure in hypertensive individuals.
Methodology:
-
Subject Selection: Patients with diagnosed essential or renal hypertension are selected for the study.
-
Drug Preparation: A stock solution of pure, naturally-sourced this compound is prepared in an acidic saline solution to ensure stability and solubility. The solution is sterilized for intravenous administration.
-
Administration: The drug is administered intravenously. Doses are calculated based on patient body weight (e.g., in micrograms per kilogram).
-
Blood Pressure Monitoring: Arterial blood pressure is measured using a mercury sphygmomanometer at frequent, regular intervals before, during, and after drug administration. Measurements are taken with the patient in a recumbent position to ensure consistency.[1]
-
Data Collection:
-
Systolic and diastolic blood pressures are recorded at each time point.
-
The time of onset of any noticeable change in blood pressure is noted.
-
The time to reach the maximal hypotensive response (nadir) is recorded.
-
The duration of the significant hypotensive effect is measured.
-
Any adverse effects, such as paresthesias, nausea, or vomiting, are recorded in relation to the dose administered.[2]
-
-
Analysis: Logarithmic dose-response curves are constructed by plotting the maximal fall in mean arterial pressure against the administered dose to determine the potency and effective dose range.[2]
Conclusion
The efficacy of naturally sourced this compound as a potent hypotensive agent is well-documented in the scientific literature. Its mechanism of action via the modulation of voltage-gated sodium channels provides a clear basis for its physiological effects.
Currently, a direct comparison with synthetic this compound is purely theoretical, as its chemical synthesis remains an unsolved challenge of significant complexity. While natural extraction is the only viable production method to date, a future breakthrough in total synthesis could offer substantial advantages:
-
Purity and Standardization: A synthetic route would provide a product of high purity, free from other closely related alkaloids, leading to better standardization and potentially a more predictable side-effect profile.
-
Rational Drug Design: The ability to synthesize the core structure would unlock the potential for creating novel analogs. These new molecules could be designed to retain the hypotensive efficacy while exhibiting a wider therapeutic window and reduced toxicity, overcoming the principal limitations that have hindered the clinical use of natural Veratrum alkaloids.
For now, research on this compound continues to rely on the natural product as the gold standard. The prospect of a synthetic version, however, remains a compelling goal for medicinal chemistry, promising a new chapter in the study and application of this powerful class of molecules.
References
- 1. ahajournals.org [ahajournals.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
A Quantitative Comparison of Protoveratrine A and Grayanotoxin for Researchers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, quantitative comparison of two potent neurotoxins: Protoveratrine A and Grayanotoxin. Both compounds are known for their significant effects on voltage-gated sodium channels, making them valuable tools in pharmacological research and subjects of interest in toxicology. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes their shared mechanism of action.
Executive Summary
This compound, a steroidal alkaloid from the Veratrum genus, and Grayanotoxin, a diterpenoid found in plants of the Ericaceae family (such as Rhododendron), are both potent activators of voltage-gated sodium channels. They share a common binding site (neurotoxin receptor site 2) which leads to persistent channel activation and membrane depolarization. This guide presents a comparative analysis of their toxicity (LD50), potency (EC50/IC50), and the experimental protocols used to determine these values.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and Grayanotoxin, providing a basis for direct comparison of their toxicological and pharmacological profiles.
Table 1: Acute Toxicity (LD50)
| Toxin | Animal Model | Route of Administration | LD50 (mg/kg) | Citation(s) |
| This compound | Mouse | Subcutaneous | 0.29 | |
| Rat | Intravenous | 0.047 | ||
| Cat | Intravenous | 0.02-0.03 | ||
| Grayanotoxin I | Mouse | Intraperitoneal | 1.31 | [1] |
| Grayanotoxin II | Mouse | Intraperitoneal | 26.1 | [1] |
| Grayanotoxin III | Mouse | Intraperitoneal | 0.84 | [1] |
| Rat | Intravenous | 0.05 | [2] |
Table 2: Potency on Voltage-Gated Sodium Channels
| Toxin | Parameter | Channel/Preparation | Value | Citation(s) |
| Grayanotoxin | IC50 (Binding Affinity) | Voltage-gated sodium channels | ~10 µM | [3] |
| Grayanotoxin I | EC50 | TTX-resistant Na+ channels (DRG neurons) | 31 µM | [4] |
No specific EC50 value for this compound on voltage-gated sodium channels was identified in the reviewed literature.
Mechanism of Action and Signaling Pathways
Both this compound and Grayanotoxin exert their primary effects by binding to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels. This binding prevents the normal inactivation of the channel, leading to a persistent influx of sodium ions and sustained membrane depolarization.
The sustained depolarization has several downstream consequences, including the opening of voltage-gated calcium channels, leading to an increase in intracellular calcium concentration. This elevation in intracellular calcium can then trigger a cascade of cellular events, including neurotransmitter release and muscle contraction. In the context of the cardiovascular system, this mechanism can lead to arrhythmias and changes in blood pressure.
Below are diagrams illustrating the primary mechanism of action and a simplified downstream signaling pathway.
References
- 1. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological properties of sodium current subtypes in small cells from adult rat dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grayanotoxin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protoveratrine A's effects on the voltage-gated sodium channel NaV1.5, with a focus on its specificity relative to other NaV channel subtypes and alternative modulators. The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific applications.
Comparative Analysis of NaV1.5 Modulators
This compound is a steroidal alkaloid known to modulate the activity of voltage-gated sodium channels. To ascertain its specificity for NaV1.5, a comparative analysis of its effects alongside other known NaV channel modulators is crucial. The following table summarizes the available data on the potency of this compound and other selected compounds on NaV1.5 and other subtypes.
| Compound | Type | NaV Subtype | Potency (EC50/IC50) | Reference |
| This compound | Activator | NaV1.5 | Data not available | - |
| NaV1.3, NaV1.4 | Inhibitory effect observed, weaker than on NaV1.5 | [1][2] | ||
| Veratridine | Activator | NaV1.5 | ~28 µM (EC50) | [3] |
| NaV1.7 | ~8 µM (EC50) | [3] | ||
| Batrachotoxin | Activator | NaV1.5 | Potent activator | [4] |
| Ranolazine | Inhibitor (Late Current) | NaV1.5 | Clinically used | [4] |
| Flecainide | Inhibitor (Open State) | NaV1.5 | Clinically used | [4] |
| Lidocaine | Inhibitor (Inactivated State) | NaV1.5 | Clinically used | [4] |
Note: Specific quantitative data for this compound's potency (EC50 or IC50) across a comprehensive panel of NaV subtypes is limited in publicly available literature. The available information suggests a degree of selectivity for NaV1.5 over NaV1.3 and NaV1.4, where it exhibits inhibitory effects[1][2]. Further research is required to fully quantify its subtype specificity.
Mechanism of Action and Signaling Pathway
This compound, like other veratrum alkaloids, is known to bind to site 2 of the voltage-gated sodium channel. This binding causes the channel to open at more negative membrane potentials and to remain open for a longer duration, leading to a persistent influx of sodium ions. This sustained depolarization can have significant effects on the electrophysiology of excitable cells, such as cardiomyocytes.
Experimental Protocols
To validate the specificity of this compound on NaV1.5 channels, a whole-cell patch-clamp electrophysiology assay is the gold standard. This technique allows for the direct measurement of ionic currents through the channel in response to the compound.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a generalized procedure for assessing the effect of a compound on heterologously expressed NaV1.5 channels.
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
-
Transiently or stably transfect the cells with a plasmid encoding the human SCN5A gene (NaV1.5). Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, fluorescently identified cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record the effect of the compound on the NaV1.5 current.
-
To assess subtype specificity, repeat the experiment with cells expressing other NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.4, NaV1.7).
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationship curves.
-
Generate concentration-response curves to determine the EC50 or IC50 of the compound on each NaV subtype.
Alternative NaV1.5 Modulators
For comparative studies, a variety of other compounds with known effects on NaV1.5 can be utilized.
Activators:
-
Veratridine: A well-characterized NaV channel activator that, like this compound, binds to site 2 and modifies channel gating.
-
Batrachotoxin (BTX): A potent steroidal alkaloid that causes persistent activation of NaV channels.
Inhibitors:
-
Ranolazine: A clinically approved anti-anginal agent that selectively inhibits the late sodium current in NaV1.5.
-
Flecainide: A Class Ic antiarrhythmic drug that blocks the open state of NaV1.5.
-
Lidocaine: A Class Ib antiarrhythmic and local anesthetic that preferentially binds to the inactivated state of NaV1.5.
Conclusion
The available evidence suggests that this compound may exhibit a degree of selectivity for NaV1.5 channels over some other subtypes. However, a comprehensive quantitative analysis of its potency across all major NaV channel isoforms is necessary to definitively establish its specificity. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such validation studies and to objectively assess the suitability of this compound for their research and drug development endeavors. The use of well-characterized alternative modulators will be essential for contextualizing the experimental findings.
References
- 1. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Nav1.5 blockers are in clinical trials currently? [synapse.patsnap.com]
A Comparative Analysis of Two Potent Sodium Channel Activators: Protoveratrine A and Batrachotoxin
For researchers, scientists, and drug development professionals, this guide provides a detailed, side-by-side comparison of Protoveratrine A and Batrachotoxin, two potent neurotoxins that target voltage-gated sodium channels. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Abstract
This compound, a steroidal alkaloid derived from plants of the Veratrum genus, and Batrachotoxin, a steroidal alkaloid found in the skin of poison-dart frogs, are both powerful activators of voltage-gated sodium channels. Their opposing effects on nerve and muscle cell excitability make them invaluable tools in neuropharmacology and toxicology research. While both toxins lead to persistent sodium channel activation, they exhibit significant differences in their potency, kinetics, and specific effects on channel gating and ion conductance. This guide synthesizes available data to provide a comprehensive comparison of their toxicological profiles and molecular mechanisms.
Toxicological Profile
This compound and Batrachotoxin are highly toxic compounds, with Batrachotoxin demonstrating exceptionally high potency. The median lethal dose (LD50) provides a quantitative measure of their acute toxicity.
| Toxin | Animal Model | Route of Administration | LD50 |
| This compound | Male Mice | Subcutaneous (s.c.) | 0.29 mg/kg (290 µg/kg)[1] |
| Batrachotoxin | Mice | Intravenous (i.v.) | 2-3 µg/kg[2] |
Table 1: Comparative Acute Toxicity of this compound and Batrachotoxin.
Mechanism of Action at the Molecular Level
Both this compound and Batrachotoxin exert their effects by binding to and modulating the function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells.
Batrachotoxin binds to what is known as neurotoxin receptor site 2 on the alpha subunit of the sodium channel. This binding is practically irreversible and locks the channel in an open conformation. This leads to a massive and persistent influx of sodium ions, causing membrane depolarization, which ultimately results in paralysis of nerve and muscle cells.[2] Batrachotoxin also alters the ion selectivity of the channel and can inhibit both fast and slow inactivation.
This compound , and the closely related veratrum alkaloid Veratridine, also bind to neurotoxin receptor site 2 and act as sodium channel activators. They cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than normal.[1] These toxins also inhibit the inactivation process, leading to prolonged sodium currents.[3][4] Unlike Batrachotoxin's essentially irreversible binding, the effects of veratrum alkaloids can be reversible.
The following diagram illustrates the signaling pathway affected by both toxins:
Electrophysiological Effects
The actions of these toxins on sodium channels can be quantified using electrophysiological techniques such as voltage-clamp and patch-clamp recordings. These methods allow for the precise measurement of ion currents across the cell membrane.
| Parameter | Effect of this compound / Veratridine | Effect of Batrachotoxin |
| Voltage-Dependence of Activation | Hyperpolarizing shift (e.g., Veratridine shifts the midpoint by -93 mV)[1] | Hyperpolarizing shift in the voltage-dependence of activation.[5] |
| Channel Inactivation | Abolishes inactivation[3] | Inhibits both fast and slow inactivation.[3] |
| Single Channel Conductance | Lower than Batrachotoxin-modified channels | Higher than Veratridine-modified channels |
| Ion Selectivity | Alters selectivity (Na+ > K+ > Li+) | Alters selectivity (Na+ > Li+ > K+) |
| Binding Kinetics | Reversible | Essentially irreversible |
Table 2: Comparative Electrophysiological Effects on Voltage-Gated Sodium Channels.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological and toxicological studies. Below are outlines of the key experimental methodologies employed.
Voltage-Clamp and Patch-Clamp Electrophysiology
These techniques are the gold standard for studying ion channel function.
Objective: To measure the effects of this compound and Batrachotoxin on the kinetics and conductance of voltage-gated sodium channels.
General Protocol:
-
Cell Preparation: Excitable cells (e.g., neurons, muscle cells, or oocytes expressing specific sodium channel subtypes) are isolated and cultured.
-
Recording Configuration: A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance "giga-seal." For whole-cell recordings, the membrane patch is ruptured to allow electrical access to the cell's interior. For single-channel recordings, a small patch of the membrane is excised.
-
Voltage Control: The membrane potential is clamped at a specific holding potential. A series of voltage steps are then applied to elicit sodium currents.
-
Toxin Application: The toxin is applied to the bath solution perfusing the cells.
-
Data Acquisition: The resulting ionic currents are recorded and analyzed to determine changes in parameters such as the voltage-dependence of activation and inactivation, current amplitude, and channel kinetics.
The following diagram outlines a typical experimental workflow for electrophysiological analysis:
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of the toxins.
General Protocol:
-
Animal Model: A suitable animal model, typically mice, is selected.
-
Dose Groups: Animals are divided into several groups, with each group receiving a different dose of the toxin. A control group receives the vehicle solution.
-
Administration: The toxin is administered via a specific route (e.g., subcutaneous, intravenous).
-
Observation: The animals are observed for a set period, and the number of mortalities in each dose group is recorded.
-
Statistical Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.
Conclusion
This compound and Batrachotoxin are both highly potent activators of voltage-gated sodium channels, but they exhibit key differences that are critical for researchers to consider. Batrachotoxin is significantly more potent and its binding is essentially irreversible, making it a powerful tool for studying the open state of sodium channels. This compound, while less potent and with reversible effects, provides a valuable model for understanding the mechanisms of sodium channel activation and has been instrumental in hypertension research. The choice between these two toxins will depend on the specific experimental goals, with Batrachotoxin being ideal for studies requiring persistent and complete channel activation, and this compound being more suited for investigations of reversible modulation of channel activity.
References
- 1. Voltage-dependent gating of veratridine-modified Na channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of veratridine action on Na channels of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Potentiation by crotamine of the depolarizing effects of batrachotoxin, this compound and grayanotoxin I on the rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Protoveratrine A: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Protoveratrine A now have a comprehensive guide to its proper and safe disposal. This document outlines essential safety protocols, step-by-step disposal procedures, and chemical inactivation methods to ensure the safe management of this highly toxic compound.
This compound is a potent steroidal alkaloid with significant cardiovascular effects. Due to its high toxicity, stringent adherence to safety and disposal protocols is paramount to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. The compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: If there is a risk of aerosolization, use a certified respirator.
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Due to its high acute toxicity, it should be treated as an EPA P-listed or acutely hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams.
-
Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste.
-
-
Waste Container Requirements:
-
Use designated, leak-proof, and compatible containers for hazardous waste.
-
Containers must be in good condition with secure lids.
-
The original chemical container is often the best choice for waste accumulation.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Poison").
-
-
Satellite Accumulation Area (SAA):
-
Store waste containers in a designated SAA at or near the point of generation.
-
Ensure the SAA is away from general laboratory traffic and drains.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Chemical Inactivation Protocol: Alkaline Hydrolysis
For laboratories equipped to perform chemical inactivation, alkaline hydrolysis can be a viable method to degrade this compound before disposal. As an ester, this compound can be broken down into a carboxylic acid and an alcohol, which are generally less toxic.
Methodology:
-
Preparation: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1M NaOH) in a suitable solvent that will dissolve this compound.
-
Reaction: Carefully add the this compound waste to the alkaline solution in a reaction vessel equipped for heating and reflux.
-
Heating: Gently heat the mixture under reflux for a sufficient period to ensure complete hydrolysis. The exact time and temperature may need to be optimized based on the concentration of this compound.
-
Neutralization: After cooling, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal: The neutralized solution should still be treated as hazardous waste and disposed of through your institution's EHS department, but the primary hazard of the active alkaloid will have been significantly reduced.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| GHS Hazard Statements | H300: Fatal if swallowed | PubChem |
| H310: Fatal in contact with skin | PubChem | |
| H330: Fatal if inhaled | PubChem | |
| Acute Hazardous Waste Accumulation Limit | ≤ 1 quart of liquid or 1 kg of solid | University of Pennsylvania EHRS[1] |
| Satellite Accumulation Area Storage Time | Up to 12 months (unless accumulation limits are met) | University of Pennsylvania EHRS[1] |
| pH for Drain Disposal (Post-Inactivation & Neutralization) | Not recommended for original compound; >5.0 and <12.5 for treated waste if permitted | Central Washington University[2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, laboratories can mitigate the risks associated with this compound and ensure a safe working environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Protoveratrine A
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Protoveratrine A, a highly toxic Veratrum alkaloid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
This compound is classified as a substance that is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] Due to its acute toxicity, meticulous planning and the consistent use of appropriate personal protective equipment (PPE) are paramount.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid this compound (weighing, transfers) | - Full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK-P3).- Chemical-resistant gloves (Nitrile or Neoprene, double-gloved).- Chemical-resistant disposable gown or lab coat worn over personal clothing.- Safety goggles (in addition to the full-face respirator for added protection).- Closed-toe shoes. |
| Handling solutions of this compound | - Full-face respirator or a combination of a half-face respirator with organic vapor cartridges and P100 filters, along with chemical splash goggles.- Chemical-resistant gloves (Nitrile or Neoprene, double-gloved).- Chemical-resistant disposable gown or lab coat.- Closed-toe shoes. |
| Cleaning spills | - Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.- Chemical-resistant gloves (Nitrile or Neoprene, double-gloved).- Chemical-resistant disposable coveralls with hood.- Chemical-resistant boots.- Safety goggles. |
Hazard Classification and Safety Precautions
A thorough understanding of the hazards associated with this compound is crucial for safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its dangers.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed.[1] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[1] |
Key Safety Precautions:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P262: Do not get in eyes, on skin, or on clothing.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is mandatory to minimize risk.
Handling and Storage
-
Ventilation: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood or a glove box.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should be clearly labeled with appropriate hazard warnings and be accessible only to authorized personnel. Store in a locked cabinet.[1]
Spill Response
In the event of a spill, immediate and decisive action is required. The following workflow outlines the necessary steps.
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal Plan
Due to its acute toxicity, this compound and any materials contaminated with it are considered acutely hazardous waste.
-
Waste Collection: All disposable PPE, contaminated labware, and spill cleanup materials must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Acutely Hazardous Waste" and include the chemical name "this compound".
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Follow all institutional, local, and national regulations for the disposal of acutely toxic materials. Empty containers that held this compound should also be disposed of as hazardous waste.[4]
By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling this compound and maintain a safe laboratory environment. Continuous review of safety procedures and ongoing training are essential for all personnel involved in the use of this potent compound.
References
- 1. This compound | C41H63NO14 | CID 8931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 143-57-7 [amp.chemicalbook.com]
- 3. This compound | CAS:143-57-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
